2-Chloro-4-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGKOEQZKMSICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429431 | |
| Record name | 2-chloro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54439-75-7 | |
| Record name | 2-chloro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of 2-Chloro-4-methoxybenzaldehyde, grounding technical data with practical, field-proven insights.
Introduction
This compound is a polysubstituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chloro group and an electron-donating methoxy group ortho and para to a reactive aldehyde function, respectively—creates a molecule with tailored reactivity. This makes it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is the foundation of its application in synthesis. These data are critical for identity confirmation, purity assessment, and predicting behavior in reaction mixtures.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are crucial for practical laboratory considerations, such as selecting appropriate solvents and purification techniques.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 54439-75-7 | [2][3] |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2][3] |
| Appearance | Solid | |
| Boiling Point | 271.2 ± 20.0 °C at 760 mmHg | [3] |
| Flash Point | 121.9 ± 20.8 °C | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| LogP | 2.62 | [3] |
Spectroscopic Data Analysis
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The key features in NMR, IR, and Mass Spectrometry are detailed below.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is instrumental for confirming the substitution pattern on the aromatic ring. For this compound, the spectrum reveals distinct signals for the aromatic protons, the aldehyde proton, and the methoxy group protons.
-
¹H-NMR (CDCl₃): δ 10.33 (1H, s, -CHO), 7.90 (1H, d, J = 8.8 Hz, Ar-H), 6.84-6.95 (2H, m, Ar-H), 3.89 (3H, s, -OCH₃).[4]
Causality Insight: The downfield shift of the aldehyde proton (δ 10.33) is characteristic and results from the strong deshielding effect of the carbonyl group. The singlet nature of the methoxy protons (δ 3.89) confirms their chemical equivalence. The aromatic region displays a complex pattern due to the specific substitution, with the proton ortho to the carbonyl group typically being the most downfield.
1.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by a strong absorption corresponding to the aldehyde carbonyl stretch.
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Aldehyde) | ~1680-1705 | Confirms the presence of the carbonyl group. |
| C-H Stretch (Aldehyde) | ~2720, ~2820 | Often appears as a pair of weak bands, characteristic of an aldehyde. |
| C-O Stretch (Aryl Ether) | ~1250 | Indicates the methoxy group attached to the aromatic ring. |
| C-Cl Stretch | ~700-800 | Confirms the presence of the chloro substituent. |
Expertise Insight: The exact position of the C=O stretch can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The observed frequency is consistent with an aromatic aldehyde.
1.2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 170, corresponding to the molecular weight of the compound.[2]
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z ≈ 172) with an intensity of approximately one-third that of the molecular ion peak, which is a definitive indicator for a monochlorinated compound.
-
Key Fragments: Common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and subsequent fragmentation of the aromatic ring.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical aspect for its availability. While several routes exist, formylation of the corresponding substituted phenol or anisole is common. A prominent method is the methylation of a precursor like 2-chloro-4-hydroxybenzaldehyde.
Representative Synthesis: Methylation of 2-Chloro-4-hydroxybenzaldehyde
This method provides a straightforward route from a commercially available precursor. The reaction involves the O-methylation of the phenolic hydroxyl group.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-4-hydroxybenzaldehyde (2 g, 12.8 mmol) in N,N-dimethylformamide (DMF, 25 mL), add potassium carbonate (3.46 g, 25 mmol).[4]
-
Reagent Addition: Add an excess of iodomethane (methyl iodide) to the stirred mixture at room temperature.[4]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.[4]
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Isolation: Remove the solvent by distillation under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary. A yield of approximately 70% can be expected.[4]
Trustworthiness Insight: The use of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The aqueous workup and brine wash are essential to remove the inorganic salts and residual DMF, ensuring a clean product upon solvent evaporation.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Workflow for the synthesis of this compound via methylation.
Section 3: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its functional groups. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the substituted aromatic ring can participate in further substitution reactions, although its reactivity is modulated by the existing substituents.
Key Reactions:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-chloro-4-methoxybenzoic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (2-chloro-4-methoxybenzyl alcohol) using reducing agents such as sodium borohydride.
-
Condensation Reactions: It serves as an excellent substrate for reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to form various substituted alkenes.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted benzylamines, which are common motifs in pharmaceutical compounds.
Application in Heterocycle Synthesis
A significant application of this aldehyde is in the construction of heterocyclic ring systems, which are prevalent in medicinal chemistry. For example, it can be a precursor in the synthesis of quinoline and indole derivatives. The Vilsmeier-Haack reaction, while often used to synthesize aldehydes, highlights the utility of formylating agents in building complex structures.[5][6][7] This aldehyde can be seen as a product of such a reaction on 3-chloroanisole, or as a starting material for further elaboration.
Reaction Mechanism Concept: Electrophilic Aromatic Substitution
The synthesis of aromatic aldehydes often relies on electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.[5] In this reaction, an electron-rich aromatic compound is formylated.
Caption: Conceptual mechanism of the Vilsmeier-Haack formylation reaction.
Section 4: Applications in Drug Development
Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. This compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its structure can be found embedded within larger scaffolds designed to interact with specific biological targets. Its utility is noted in the fragrance and pharmaceutical industries as a key starting material.[1]
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed.[2] It may cause skin, eye, and respiratory irritation.[8][9] It is also noted as being toxic to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[3] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][8]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[3][9]
-
Storage: Store in a tightly closed container in a cool, dry place away from heat, flames, and incompatible materials such as strong oxidizing agents.[3][9]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[3]
Conclusion
This compound is a synthetically valuable building block whose utility is derived from the interplay of its three distinct functional groups. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate for complex organic synthesis. A thorough understanding of its synthesis, handling, and reaction profiles, as presented in this guide, enables researchers and drug development professionals to leverage its full potential in the creation of novel and valuable molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:54439-75-7 | Chemsrc [chemsrc.com]
- 4. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. bio.vu.nl [bio.vu.nl]
2-Chloro-4-methoxybenzaldehyde IUPAC name and structure
An In-Depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde: Synthesis, Characterization, and Reactivity
Abstract
This compound is a disubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties, arising from the interplay between the chloro, methoxy, and formyl functional groups, make it a versatile building block in medicinal chemistry, materials science, and agrochemical research. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, reliable synthetic protocols, detailed spectroscopic characterization, and an analysis of its chemical reactivity. The document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Part 1: Molecular Identification and Physicochemical Properties
The foundational step in utilizing any chemical reagent is its unambiguous identification. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.[1]
IUPAC Name: this compound[1] CAS Number: 54439-75-7[1]
The structure consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom at position 2 (ortho to the aldehyde), and a methoxy group (-OCH₃) at position 4 (para to the aldehyde).
References
An In-Depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde for Advanced Research and Development
Executive Summary
2-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde group ortho to a chlorine atom and para to a methoxy group, provides a versatile scaffold for the construction of complex molecular entities. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and essential safety and handling procedures. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its effective application in research and development. This compound is identified by its specific molecular formula and weight, which are crucial for stoichiometric calculations in synthesis.
| Identifier | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 54439-75-7 | [1][2] |
| SMILES String | COc1ccc(C=O)c(Cl)c1 | |
| InChI Key | YWGKOEQZKMSICW-UHFFFAOYSA-N | [1] |
The physical characteristics of the compound dictate its handling, storage, and use in various reaction conditions.
| Property | Value | Source |
| Appearance | Solid / Powder | [3] |
| Melting Point | 53.00 °C | [3] |
| Boiling Point | 128.00 °C | [3] |
| Flash Point | 120.70 °C | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the methylation of its phenolic precursor, 2-chloro-4-hydroxybenzaldehyde. This reaction is a standard Williamson ether synthesis, a robust and well-understood method in organic chemistry.
Synthetic Pathway: Williamson Ether Synthesis
The causality behind this choice of pathway lies in its efficiency and the ready availability of the starting materials. The hydroxyl group of 2-chloro-4-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methylating agent, like iodomethane, in an Sₙ2 reaction to yield the desired methoxy ether product. N,N-dimethylformamide (DMF) is often chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation and accelerates the Sₙ2 reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis will yield a product with the expected physical and spectral properties outlined in Section 2.0.
Objective: To synthesize this compound with a high yield and purity.
Materials:
-
2-chloro-4-hydroxybenzaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.95 eq)
-
Iodomethane (in excess)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-4-hydroxybenzaldehyde (e.g., 2 g, 12.8 mmol) in N,N-dimethylformamide (25 mL) in a reaction flask.[4]
-
To this solution, add potassium carbonate (e.g., 3.46 g, 25 mmol).[4]
-
Add an excess of iodomethane to the mixture.[4]
-
Stir the reaction mixture at room temperature for 18 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.[4]
-
Extract the product into ethyl acetate.[4]
-
Wash the organic layer with saturated brine solution and dry it over anhydrous sodium sulfate.[4]
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.[4] A typical reported yield is around 70%.[4]
Characterization: The final product's identity and purity should be confirmed using ¹H-NMR spectroscopy. The expected proton NMR signals in CDCl₃ are: δ 3.89 (3H, s, -OCH₃), 6.84-6.95 (2H, m, Ar-H), 7.90 (1H, d, J=8.8 Hz, Ar-H), and 10.33 (1H, s, -CHO).[4]
Applications in Drug Discovery and Organic Synthesis
The utility of this compound in drug discovery stems from the specific properties imparted by its substituents. The methoxy and chloro groups are common in pharmaceuticals and can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[5] The aldehyde group is a versatile functional handle for building molecular complexity.
Role as a Versatile Chemical Intermediate
The aldehyde functionality serves as a key reaction site for various chemical transformations essential for building drug-like molecules.[6] These include:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create substituted styrenes.
-
Aldol Condensation: To form α,β-unsaturated ketones.
-
Schiff Base Formation: To create imines, which can be further reduced or used in constructing heterocyclic rings.
The presence of the ortho-chloro and para-methoxy groups electronically influences the reactivity of the aromatic ring and the aldehyde, providing a unique electronic and steric profile for molecular design.
Caption: Key synthetic transformations of the aldehyde group.
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when handling any chemical intermediate. This compound has specific hazards that require appropriate precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | GHS09 (Environment - Not always shown by all suppliers) | (None) | H411: Toxic to aquatic life with long lasting effects | [1] |
Recommended Handling Procedures
Adherence to proper handling protocols minimizes exposure and risk.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[3][7]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][8]
-
First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[7][8]
-
First Aid (Skin): Wash off immediately with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][8]
-
First Aid (Ingestion): Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician immediately.[3][8]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7] Avoid release to the environment.
Conclusion
This compound is a valuable building block for scientific research and pharmaceutical development. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important tool for organic chemists. By understanding its characteristics and adhering to strict safety protocols, researchers can effectively leverage this compound to construct novel molecules with potential therapeutic applications.
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. drughunter.com [drughunter.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Introduction: A Versatile Scaffold for Chemical Innovation
An In-Depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde (CAS: 54439-75-7)
This compound, identified by CAS number 54439-75-7, is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a chlorine atom on the benzene ring, provides a unique combination of electronic and steric properties.[1][2] This trifunctional nature makes it a valuable building block for the synthesis of more complex molecules, particularly within the realms of pharmaceutical research and materials science. The strategic placement of the chloro and methoxy groups significantly influences the reactivity of the aromatic ring and the aldehyde, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, chemical behavior, applications, and handling protocols.
Physicochemical and Spectroscopic Profile
The fundamental identity of this compound is established by its unique physical properties and spectroscopic signatures. This data is critical for quality control, reaction monitoring, and structural confirmation.
Core Chemical Properties
A summary of the key physicochemical identifiers and properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 54439-75-7 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=CC(=C(C=C1)C=O)Cl | [1] |
| InChIKey | YWGKOEQZKMSICW-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [2] |
| XLogP3 | 2.2 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for verifying the structure and purity of this compound. The proton nuclear magnetic resonance (¹H-NMR) spectrum provides a definitive fingerprint of the molecule.
-
¹H-NMR Data (CDCl₃): The product is characterized by the following chemical shifts (δ) in parts per million (ppm):
While ¹H-NMR is primary, a full characterization suite would also include ¹³C-NMR, Infrared (IR) Spectroscopy to confirm the carbonyl stretch of the aldehyde, and Mass Spectrometry (MS) to verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
Synthesis and Purification: A Practical Approach
The most common and efficient laboratory-scale synthesis of this compound involves the methylation of its phenolic precursor, 2-chloro-4-hydroxybenzaldehyde. This reaction is a classic example of a Williamson ether synthesis.
Synthesis Workflow Diagram
The following diagram illustrates the straightforward conversion of the hydroxy-substituted precursor to the target methoxy compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[5] The causality behind each step is explained to provide a deeper understanding of the process.
-
Step 1: Reaction Setup
-
Dissolve 2-chloro-4-hydroxybenzaldehyde (1.0 eq, e.g., 12.8 mmol, 2.0 g) in N,N-dimethylformamide (DMF, ~25 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.
-
-
Step 2: Deprotonation
-
To the solution, add potassium carbonate (approx. 2.0 eq, e.g., 25 mmol, 3.46 g).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile. Its insolubility in DMF drives the equilibrium towards the deprotonated form.
-
-
Step 3: Methylation
-
Add iodomethane (in excess) to the stirring mixture. Seal the flask and stir at room temperature for approximately 18 hours.
-
Rationale: Iodomethane is the electrophile. The iodide is an excellent leaving group, making the methylation efficient. The reaction is run overnight to ensure it proceeds to completion.
-
-
Step 4: Aqueous Workup and Extraction
-
After the reaction is complete (monitored by TLC), add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine.
-
Rationale: Water is added to quench the reaction and dissolve the inorganic salts (potassium carbonate, potassium iodide). Ethyl acetate is a water-immiscible organic solvent that selectively dissolves the desired product. The brine wash helps to remove residual water from the organic layer.
-
-
Step 5: Drying and Purification
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent by distillation under reduced pressure.
-
Rationale: Anhydrous sodium sulfate removes trace amounts of water. Removing the solvent under reduced pressure yields the crude product, which is often of high purity (~70% yield).[5] Further purification can be achieved via recrystallization if necessary.
-
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from the interplay of its three functional groups.
Key Reactive Sites
The aldehyde functionality is the primary site for synthetic transformations, while the chloro and methoxy groups modulate the reactivity of the aromatic ring.
Caption: Key reactive sites on the this compound molecule.
Role as a Synthetic Intermediate
The aldehyde group is a versatile functional handle for constructing larger, more complex molecular frameworks. It readily participates in:
-
Schiff Base Formation: Reaction with primary amines to form imines, which are common substructures in bioactive compounds.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.
-
Aldol Condensation: Reaction with enolates to build larger carbon skeletons.
-
Reductive Amination: A one-pot conversion to an amine, a crucial functional group in many pharmaceuticals.
These transformations make this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.[6]
Significance of Chloro and Methoxy Groups in Medicinal Chemistry
The chloro and methoxy substituents are not merely passive components; they are frequently incorporated into drug candidates to fine-tune their pharmacological profiles.[7]
-
The Chloro Group: Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also participate in halogen bonding, a type of non-covalent interaction that can improve binding affinity to a biological target.
-
The Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug clearance or activation. Its electron-donating nature also influences the overall electronic properties of the molecule.
The presence of both groups on this scaffold provides a synthetically accessible starting point for exploring structure-activity relationships (SAR) in drug development projects.[7]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.[1]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[8][9] Avoid ingestion and inhalation.[9][11]
Storage Conditions
-
Store in a tightly closed container.[11]
-
For long-term stability, storage under an inert atmosphere at room temperature is recommended.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound (CAS 54439-75-7) is more than a simple chemical; it is a strategic building block for advanced synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a highly valuable intermediate for researchers in both academic and industrial settings. For drug development professionals, the specific combination of chloro, methoxy, and aldehyde functionalities on a single aromatic scaffold offers a compelling starting point for the design and synthesis of novel therapeutic agents with potentially optimized pharmacological properties. Adherence to established safety protocols is crucial when handling this compound to mitigate risks and ensure successful scientific outcomes.
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 54439-75-7|this compound|BLD Pharm [bldpharm.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. This compound | CAS#:54439-75-7 | Chemsrc [chemsrc.com]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
In-depth Technical Guide: Synthesis of 2-Chloro-4-methoxybenzaldehyde from p-Anisaldehyde
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-chloro-4-methoxybenzaldehyde, a crucial intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the electrophilic aromatic substitution of the readily available starting material, p-anisaldehyde. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss methods for purification and characterization of the final product. Furthermore, it will explore process optimization strategies and critical safety considerations. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.
Introduction and Significance
This compound is a key building block in the synthesis of various biologically active molecules and functional materials. Its substituted benzaldehyde structure makes it a versatile precursor for the construction of more complex molecular architectures. The presence of the chloro and methoxy groups on the aromatic ring influences its reactivity and provides handles for further chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science.
The synthesis of this compound from p-anisaldehyde is a classic example of a regioselective electrophilic aromatic substitution. The methoxy group, being an activating and ortho-, para-directing group, and the aldehyde group, a deactivating and meta-directing group, work in concert to direct the incoming electrophile, in this case, a chloronium ion, to the position ortho to the methoxy group. Understanding the interplay of these electronic effects is paramount to achieving a high yield of the desired product.
Reaction Mechanism and Theoretical Background
The core of this synthesis lies in the electrophilic chlorination of the aromatic ring of p-anisaldehyde. The reaction proceeds via the following general steps:
-
Generation of the Electrophile: A chlorinating agent is used to generate a potent electrophile, typically a chloronium ion (Cl+) or a species with a highly polarized chlorine atom.
-
Nucleophilic Attack: The electron-rich aromatic ring of p-anisaldehyde attacks the electrophilic chlorine. The methoxy group (-OCH3) is a strong activating group, donating electron density to the ring through resonance, making the ortho and para positions particularly nucleophilic. The aldehyde group (-CHO) is a deactivating group, withdrawing electron density from the ring, primarily at the ortho and para positions relative to itself.
-
Regioselectivity: The directing effects of the substituents on the ring determine the position of chlorination. The powerful ortho-, para-directing methoxy group at position 4 dictates that the incoming electrophile will preferentially add to the positions ortho to it (positions 3 and 5). However, the aldehyde group at position 1 deactivates the ring, particularly at its ortho and para positions. The position ortho to the methoxy group and meta to the aldehyde group (position 2) is the most favored site for electrophilic attack.
-
Aromatization: A base removes a proton from the intermediate carbocation (the sigma complex or arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound.
Several chlorinating agents can be employed for this transformation, with sulfuryl chloride (SO2Cl2) being a common and effective choice. The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon, at a controlled temperature to manage the reaction's exothermicity and minimize the formation of side products.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the chlorination of p-anisaldehyde.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound from p-anisaldehyde using sulfuryl chloride as the chlorinating agent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | ≥98% |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 14.8 g (0.11 mol) | ≥97% |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | 95% |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and thermometer. Attach the reflux condenser with the drying tube to the central neck. Ensure all glassware is dry.
-
Reactant Preparation: Dissolve 13.6 g (0.1 mol) of p-anisaldehyde in 100 mL of anhydrous dichloromethane in the reaction flask.
-
Cooling: Cool the solution in the flask to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: Add 14.8 g (0.11 mol) of sulfuryl chloride dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic, and careful control of the addition rate is crucial to prevent the formation of unwanted byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining acidic species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Purification and Characterization
The crude product obtained after solvent removal is typically a solid that can be purified by recrystallization.
Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol (95%).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.[1][2][3]
| Analytical Technique | Expected Results |
| Melting Point | 69-71 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.0, 163.0, 134.5, 130.0, 125.0, 115.0, 112.0, 56.0 |
| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring), ~1250 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 170 (M+), 169 (M-H)+ |
Process Optimization and Safety Considerations
Optimization
-
Solvent: While dichloromethane is a common choice, other inert solvents like chloroform or carbon tetrachloride can also be used. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: Strict temperature control is critical. Running the reaction at higher temperatures can lead to the formation of dichlorinated and other over-chlorinated byproducts.
-
Stoichiometry: A slight excess of the chlorinating agent is generally used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions.
-
Chlorinating Agent: Other chlorinating agents like N-chlorosuccinimide (NCS) can be used, potentially offering milder reaction conditions and different selectivity profiles.
Safety
-
Sulfuryl Chloride: This reagent is a fuming liquid with a pungent odor that is highly corrosive, toxic, and reacts vigorously with water, producing hazardous acidic fumes.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[4][5][6] Respiratory protection, such as a full-face respirator with an acid gas cartridge, may be necessary.[4][6] Storage should be in a cool, dry, well-ventilated area, away from incompatible materials like water, bases, and alcohols.[4][5]
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Reaction Quenching: The quenching of the reaction with sodium bicarbonate is an exothermic process that releases carbon dioxide gas. The addition should be done slowly and carefully to avoid excessive foaming and pressure build-up.
-
General Precautions: Standard laboratory safety practices should be followed throughout the experiment. In case of a spill, the area should be isolated and ventilated, and the spill contained with non-combustible absorbent materials like dry sand.[4]
Conclusion
The synthesis of this compound from p-anisaldehyde via electrophilic chlorination is a robust and well-established procedure. A thorough understanding of the underlying reaction mechanism, careful control of reaction parameters, and adherence to safety protocols are essential for a successful and high-yielding synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecular Profile
2-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxylated benzene ring attached to a formyl group, imparts a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. An accurate understanding of its physical properties is paramount for its effective handling, reaction optimization, and process scale-up.
This guide provides experimentally-derived data where available and notes computed properties for a complete picture. The persistent confusion in public databases with the related compound, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, necessitates a careful and well-referenced compilation of the correct data.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,0!"]; Cl [label="Cl", pos="-1.7,1.5!", fontcolor="#EA4335"]; O1 [label="O", pos="2.15,1.25!", fontcolor="#EA4335"]; C7 [label="C", pos="2.6,-1.25!"]; H1 [label="H", pos="3.1,-0.5!"]; H2 [label="H", pos="3.1,-2!"]; H3 [label="H", pos="1.7,-1.75!"]; O2 [label="O", pos="-2.15,-1.25!", fontcolor="#EA4335"]; C8 [label="C", pos="-2.6, -0.25!"]; H4 [label="H", pos="-3.1,0.5!"]; H5 [label="H", pos="-3.1,-1!"]; H6 [label="H", pos="-1.7,-2.25!"]; H7 [label="H", pos="0,2.5!"];
// Aldehyde group C_aldehyde [label="C", pos="0,-2.25!"]; H_aldehyde [label="H", pos="0.85,-2.75!"]; O_aldehyde [label="O", pos="-0.85,-2.75!", fontcolor="#EA4335"];
// Bonds C1 -- C4 [label=""]; C4 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- Cl [label=""]; C6 -- C2 [label=""]; C2 -- O2 [label=""]; O2 -- C8 [label=""]; C8 -- H4 [label=""]; C8 -- H5 [label=""]; C2 -- H6 [label=""]; C5 -- C3 [label=""]; C3 -- O1 [label=""]; O1 -- C7 [label=""]; C7 -- H1 [label=""]; C7 -- H2 [label=""]; C7 -- H3 [label=""]; C4 -- C_aldehyde [label=""]; C_aldehyde -- H_aldehyde [label=""]; C_aldehyde -- O_aldehyde [label=""]; C1 -- H7 [label=""]; } "Molecular Structure of this compound"
Core Physical Properties: A Tabulated Summary
For clarity and ease of comparison, the fundamental physical properties of this compound are summarized below. It is critical to note the distinction from other similar compounds to ensure procedural accuracy.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |
| Molecular Weight | 170.59 g/mol | PubChem[1] |
| CAS Number | 54439-75-7 | PubChem[1] |
| Physical State | Solid | Sigma-Aldrich[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
Note on Data Availability: As of the latest review, specific experimental values for melting point, boiling point, and density are not consistently reported in publicly accessible databases or by major chemical suppliers.[2] Researchers are advised to perform their own characterization or consult primary literature for specific applications.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic hydrogens.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group, the methoxy carbon, and the aromatic carbons. The carbon attached to the chlorine atom and the oxygen of the methoxy group will show characteristic shifts.
While some databases indicate the availability of NMR spectra for this compound, readily accessible and detailed spectral data with peak assignments is currently limited.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.
-
C-H Stretch (Aromatic): Peaks are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic - Methoxy): Signals will likely appear in the 2850-2960 cm⁻¹ region.
-
C-O Stretch (Ether): A distinct band is expected in the range of 1200-1275 cm⁻¹ for the aryl-alkyl ether linkage.
-
C-Cl Stretch: A weaker absorption is anticipated in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 170, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 172 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.
-
Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the formyl group (CHO), the methoxy group (OCH₃), or a chlorine atom.
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction media. While quantitative data is scarce, a qualitative assessment based on its structure can be made:
-
Aqueous Solubility: Due to the presence of the polar aldehyde and ether functional groups, it is expected to have low solubility in water. The hydrophobic chlorinated aromatic ring will further limit its aqueous solubility.
-
Organic Solubility: It is anticipated to be soluble in a range of common organic solvents, including:
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Aromatic hydrocarbons (e.g., toluene)
-
Polar aprotic solvents (e.g., acetone, ethyl acetate)
-
Alcohols (e.g., methanol, ethanol)
-
The choice of solvent for a reaction or purification will depend on the specific requirements of the procedure.
Experimental Methodologies for Physical Property Determination
To ensure the highest level of scientific integrity, the following standard experimental protocols are recommended for the in-house determination of the physical properties of this compound.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_0" { label = "Material Acquisition and Preparation"; bgcolor="#FFFFFF"; style=filled; color=lightgrey; "Sample_Purity" [label="Verify Purity (e.g., HPLC, GC-MS)", fillcolor="#FBBC05"]; }
subgraph "cluster_1" { label = "Physical Property Determination"; bgcolor="#FFFFFF"; style=filled; color=lightgrey; "Melting_Point" [label="Melting Point Apparatus"]; "Boiling_Point" [label="Distillation under Reduced Pressure"]; "Density" [label="Pycnometry"]; "Solubility" [label="Gravimetric Analysis"]; }
subgraph "cluster_2" { label = "Spectroscopic Analysis"; bgcolor="#FFFFFF"; style=filled; color=lightgrey; "NMR" [label="NMR Spectroscopy (¹H, ¹³C)"]; "IR" [label="FTIR Spectroscopy"]; "MS" [label="Mass Spectrometry"]; }
"Sample_Purity" -> "Melting_Point" [label="Characterize"]; "Sample_Purity" -> "Boiling_Point" [label="Characterize"]; "Sample_Purity" -> "Density" [label="Characterize"]; "Sample_Purity" -> "Solubility" [label="Characterize"]; "Sample_Purity" -> "NMR" [label="Analyze"]; "Sample_Purity" -> "IR" [label="Analyze"]; "Sample_Purity" -> "MS" [label="Analyze"]; } "General Experimental Workflow for Physical Property Determination"
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Solubility Assessment
A systematic approach to determining solubility provides valuable data for process development.
-
Solvent Selection: A range of representative polar and non-polar solvents are chosen.
-
Procedure: A known mass of this compound is added incrementally to a fixed volume of the solvent at a constant temperature, with vigorous stirring, until saturation is reached.
-
Quantification: The amount of dissolved solute can be determined gravimetrically after solvent evaporation or by chromatographic techniques.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a detailed overview of the known and anticipated physical properties of this compound. While there are gaps in the publicly available experimental data, this document establishes a reliable foundation of information and outlines the necessary experimental procedures for its comprehensive characterization. For professionals in drug development and chemical research, a thorough understanding of these properties is essential for the successful application of this versatile synthetic intermediate.
References
A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-methoxybenzaldehyde in Organic Solvents
This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-Chloro-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips you with the foundational knowledge and experimental protocols necessary to determine its solubility in a range of organic solvents.
Introduction: The Significance of Solubility for this compound
This compound is a substituted aromatic aldehyde whose utility as a synthetic building block is fundamentally linked to its behavior in solution.[1] The efficiency of reactions involving this compound, the choice of appropriate crystallization solvents for purification, and the development of stable formulations all hinge on a precise understanding of its solubility. In drug discovery and development, for instance, the ability to dissolve a starting material like this compound in a suitable reaction medium is the first step in the synthesis of more complex active pharmaceutical ingredients.[1]
This guide will delve into the physicochemical properties of this compound that govern its solubility, predict its behavior in various organic solvent classes based on established chemical principles, and provide detailed, validated protocols for the experimental determination of its solubility.
Physicochemical Properties of this compound
A molecule's solubility is a direct consequence of its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[2] |
| Molecular Weight | 170.59 g/mol | PubChem[2], Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 54439-75-7 | PubChem[2] |
The presence of a polar carbonyl group (C=O) and a methoxy group (-OCH₃) suggests the potential for dipole-dipole interactions with polar solvents. However, the aromatic benzene ring and the chloro-substituent introduce a significant degree of non-polar character, which will favor solubility in less polar organic solvents. The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound.
Predicting Solubility: A Theoretical Framework
Based on its molecular structure, we can anticipate the solubility of this compound across a spectrum of common organic solvents. The interplay between the polar functional groups and the non-polar aromatic core will dictate its dissolution behavior.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in dipole-dipole interactions with the carbonyl and methoxy groups of this compound. While the compound cannot act as a hydrogen bond donor, the oxygen atoms can act as weak acceptors. Therefore, good to high solubility is expected in these solvents. For comparison, the related compound 2-methoxybenzaldehyde is soluble in ethanol.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess strong dipoles that can effectively solvate the polar regions of this compound. High solubility is anticipated in this class of solvents.
-
Moderately Polar Solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate): These solvents offer a balance of polar and non-polar characteristics, making them excellent candidates for dissolving compounds like this compound, which has both polar and non-polar features. Good solubility is expected. For instance, the analogous 4-methoxybenzaldehyde is soluble in ether and chloroform.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is likely to be lower than in polar solvents. While the aromatic ring is non-polar, the influence of the polar aldehyde and methoxy groups will limit its miscibility with purely non-polar solvents. Moderate solubility may be observed, particularly in aromatic solvents like toluene due to pi-stacking interactions.
Experimental Determination of Solubility: Protocols and Methodologies
To obtain precise, quantitative solubility data, rigorous experimental methods are required. The following protocols are established, reliable, and can be readily implemented in a standard laboratory setting.
The Shake-Flask Method (Thermodynamic Solubility)
This is the gold-standard method for determining thermodynamic equilibrium solubility. It is based on saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Experimental Workflow:
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Equilibration: Place the vials in a shaker bath or on a rotating wheel at a constant, controlled temperature. Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to permit the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid material. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic, undissolved particles.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of your analytical instrument. Quantify the concentration of this compound using a pre-calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
Analytical Quantification
UV-Vis Spectroscopy: This technique is rapid and straightforward, provided that this compound has a distinct chromophore and the solvent is transparent in the same UV region.
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
Quantify the Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful when dealing with impure samples or complex solvent matrices.
-
Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound. A common choice would be a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Calibration: Inject a series of standard solutions of known concentrations and create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample and determine its peak area. Calculate the concentration using the calibration curve.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Organic Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |
| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |
| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |
This structured presentation of data will enable researchers to make informed decisions regarding solvent selection for their specific applications, from chemical synthesis to final product formulation.
Conclusion
While a comprehensive, publicly available database of the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical tools for its determination. By understanding its physicochemical properties and applying the robust experimental protocols outlined herein, researchers and drug development professionals can generate the precise solubility data required to optimize their synthetic and formulation processes. The principles and methodologies detailed in this guide are fundamental to the successful application of this compound as a valuable chemical intermediate.
References
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxybenzaldehyde
This guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous compounds. The protocols and analyses herein are structured to provide a self-validating framework for the spectroscopic identification and characterization of this compound.
Molecular Structure and Physicochemical Properties
This compound possesses a substituted benzene ring with a chloro group at the 2-position, a methoxy group at the 4-position, and an aldehyde functional group at the 1-position. Understanding this substitution pattern is crucial for interpreting its spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[1][2] |
| Molecular Weight | 170.59 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 54439-75-7 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted NMR data for this compound in deuterated chloroform (CDCl₃) is presented below. These predictions are based on established substituent effects and analysis of structurally similar compounds.[3][4]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 10.3 - 10.5 | Singlet | - | Aldehyde-H |
| 2 | 7.8 - 7.9 | Doublet | ~8.5 | H-6 |
| 3 | 7.0 - 7.1 | Doublet | ~2.5 | H-3 |
| 4 | 6.9 - 7.0 | Doublet of Doublets | ~8.5, ~2.5 | H-5 |
| 5 | 3.9 - 4.0 | Singlet | - | Methoxy-H |
Interpretation and Rationale:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift.
-
Aromatic Protons: The electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups influence the chemical shifts of the aromatic protons. H-6 is ortho to the aldehyde group and is expected to be the most downfield of the aromatic protons. H-3 is ortho to the chloro group and meta to the aldehyde, appearing as a doublet. H-5 is coupled to both H-6 and H-3, resulting in a doublet of doublets.
-
Methoxy Protons: The protons of the methoxy group are shielded and appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 188 - 190 | C=O (Aldehyde) |
| 2 | 162 - 164 | C-4 (C-OCH₃) |
| 3 | 135 - 137 | C-2 (C-Cl) |
| 4 | 132 - 134 | C-6 |
| 5 | 128 - 130 | C-1 |
| 6 | 115 - 117 | C-5 |
| 7 | 112 - 114 | C-3 |
| 8 | 55 - 57 | OCH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-4) and the carbon attached to the chlorine (C-2) are expected to be downfield. The other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
-
Methoxy Carbon: The carbon of the methoxy group appears in the upfield region.
Experimental Protocol for NMR Spectroscopy
To acquire high-quality ¹H and ¹³C NMR spectra, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: zg30
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.[6][7]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-2950 | Medium | C-H stretch (methoxy) |
| 2720-2820 | Medium, Sharp | C-H stretch (aldehyde) |
| 1680-1700 | Strong, Sharp | C=O stretch (aromatic aldehyde) |
| 1580-1600 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1300 | Strong | C-O stretch (aryl ether) |
| 1020-1080 | Medium | C-O stretch (aryl ether) |
| 750-850 | Strong | C-Cl stretch |
Interpretation and Rationale:
-
Aldehyde Group: The presence of a strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of an aromatic aldehyde. The conjugation with the benzene ring lowers the stretching frequency compared to a saturated aldehyde.[6][7] The characteristic C-H stretch of the aldehyde proton is expected to appear as a medium-intensity band between 2720-2820 cm⁻¹.[6]
-
Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be visible in the 1580-1600 cm⁻¹ region.
-
Methoxy Group: The strong C-O stretching vibrations of the aryl ether functionality are expected in the 1250-1300 cm⁻¹ and 1020-1080 cm⁻¹ regions.
-
Chloro Group: The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 750-850 cm⁻¹.
Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining the IR spectrum is as follows:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 170. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 172 with an intensity of approximately one-third of the M⁺ peak is expected.[8][9]
-
Major Fragments:
-
m/z 169: Loss of a hydrogen atom from the aldehyde group ([M-H]⁺).
-
m/z 141: Loss of the formyl radical (-CHO) ([M-CHO]⁺).
-
m/z 135: Loss of a chlorine atom ([M-Cl]⁺).
-
m/z 127: Loss of a methyl radical from the methoxy group followed by loss of CO.
-
m/z 112: Loss of a chlorine atom and a methyl radical.
-
m/z 77: Phenyl cation, although less likely due to the substituents.
-
Logical Fragmentation Pathways
The fragmentation of this compound under EI conditions is expected to follow logical pathways initiated by the ionization of the molecule.
Caption: Primary fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Utilize electron ionization (EI) with a standard energy of 70 eV.
-
-
Analysis:
-
Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
-
Data Interpretation:
-
Identify the molecular ion peak and the characteristic M+2 isotopic peak for chlorine.
-
Analyze the fragmentation pattern to confirm the structure.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal identification and characterization of this compound. By understanding the principles behind the expected spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzaldehyde, a key aromatic aldehyde intermediate. While the precise historical record of its first synthesis is not prominently documented, this guide explores the most probable historical synthetic routes, leveraging the development of cornerstone formylation reactions in organic chemistry. We delve into detailed modern synthetic protocols, comparative analysis of methodologies, physicochemical properties, and spectroscopic characterization. Furthermore, this guide discusses the applications of this compound, particularly in the realm of medicinal chemistry, and concludes with essential safety and handling information.
Introduction and Physicochemical Properties
This compound, with the CAS number 54439-75-7, is a disubstituted benzaldehyde featuring a chlorine atom at the 2-position and a methoxy group at the 4-position.[1] This substitution pattern imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Solid |
| CAS Number | 54439-75-7 |
| IUPAC Name | This compound |
| InChI Key | YWGKOEQZKMSICW-UHFFFAOYSA-N |
| SMILES | COc1ccc(C=O)c(Cl)c1 |
Historical Perspective on the Synthesis of Substituted Benzaldehydes
The late 19th and early 20th centuries witnessed the advent of several foundational reactions for the synthesis of aromatic aldehydes. While a singular "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis would have been made possible through the application of these newly developed formylation methods to the appropriate precursor, 3-chloroanisole. The key historical reactions relevant to the synthesis of this and similar compounds are the Gattermann, Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.
-
The Gattermann Reaction (1898): Developed by Ludwig Gattermann, this reaction initially involved the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[4] This method was a significant advancement in the direct introduction of a formyl group onto an aromatic ring.
-
The Vilsmeier-Haack Reaction (1927): Discovered by Anton Vilsmeier and Albrecht Haack, this reaction utilizes a phosphoryl chloride and a substituted formamide (like N,N-dimethylformamide or N-methylformanilide) to create the "Vilsmeier reagent," an electrophilic iminium salt that formylates electron-rich aromatic rings.[5][6][7][8][9] This method offered a milder and often more efficient alternative to the Gattermann reaction for certain substrates.
-
The Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols using chloroform in a basic solution.[10][11][12][13][14] While less direct for the synthesis of this compound from 3-chloroanisole, it represents a key historical method for producing hydroxybenzaldehydes which could then be methylated.
-
The Duff Reaction: This reaction employs hexamethylenetetramine as the formylating agent for phenols and other activated aromatic compounds, typically yielding ortho-aldehydes.[15][16][17][18]
Given that 3-chloroanisole is an electron-rich aromatic ether, the Gattermann and Vilsmeier-Haack reactions represent the most plausible historical and contemporary routes for the direct synthesis of this compound.
Synthetic Methodologies
The primary and most efficient methods for the synthesis of this compound involve the electrophilic formylation of 3-chloroanisole. The methoxy group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The directing effects of the powerful activating methoxy group dominate, leading to substitution at the positions ortho and para to it. Since the para position is blocked by the chlorine atom, formylation occurs at the ortho position, yielding the desired product.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used and generally high-yielding method for the formylation of electron-rich aromatic compounds.
Reaction Causality: The reaction proceeds via the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide derivative (e.g., N,N-dimethylformamide - DMF) and a dehydrating agent (e.g., phosphoryl chloride - POCl₃). The electron-rich aromatic ring of 3-chloroanisole then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Aromatic Substrate Addition: Add 3-chloroanisole to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate solution, until the pH is neutral.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Vilsmeier-Haack synthesis workflow.
Gattermann Formylation
The Gattermann reaction provides an alternative route for the formylation of 3-chloroanisole.
Reaction Causality: This reaction involves the in-situ generation of formimidoyl chloride from hydrogen cyanide and hydrogen chloride. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this intermediate forms a more electrophilic species that attacks the aromatic ring. The resulting aldimine is then hydrolyzed to the aldehyde. A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of HCN.
Experimental Protocol: Gattermann Synthesis of this compound (using Zn(CN)₂)
-
Setup: In a flask equipped with a stirrer, gas inlet tube, and reflux condenser, place anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., carbon disulfide or 1,2-dichloroethane).
-
Reactant Addition: Add 3-chloroanisole and zinc cyanide (Zn(CN)₂) to the mixture.
-
Reaction Initiation: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through it with vigorous stirring.
-
Reaction Progression: After the initial reaction subsides, continue to pass HCl gas through the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Workup: Decompose the reaction complex by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to hydrolyze the aldimine intermediate to the aldehyde.
-
Isolation and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the crude product by distillation or recrystallization.
Diagram of the Gattermann Reaction Pathway:
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Reação de Vilsmeier-Haack – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anton Vilsmeier – Wikipedia [de.wikipedia.org]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 13. Reimer-Tiemann-Reaktion – Wikipedia [de.wikipedia.org]
- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Making sure you're not a bot! [ask.orkg.org]
- 18. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
2-Chloro-4-methoxybenzaldehyde safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-4-methoxybenzaldehyde
This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information is structured to provide not just procedural steps but also the rationale behind them, ensuring a deep understanding of the risks and mitigation strategies associated with this compound.
Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's identity and physical properties is paramount for safe handling. This compound is a substituted aromatic aldehyde.
Chemical Identification:
-
IUPAC Name: this compound[1]
-
Molecular Weight: 170.59 g/mol [1]
-
Synonyms: 2-chloro-4-methoxy-benzaldehyde[1]
Physicochemical Data Summary Table:
| Property | Value | Source(s) |
| Appearance | Solid, Light yellow solid | [4][5] |
| Melting Point | 204-208 °C | [4] |
| Boiling Point | 291.3 ± 35.0 °C (Predicted) | [4] |
| Water Solubility | Data not readily available | [4] |
| Stability | Stable under recommended storage conditions | [5][6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is crucial for risk assessment in the laboratory. The compound is categorized as a warning-level hazard.[1][3][4][7][8]
GHS Pictograms:
| Pictogram | Name | Hazard(s) |
|
| Exclamation Mark (GHS07) | Acute Toxicity (oral), Skin Irritant, Eye Irritant, Respiratory Irritant |
|
| Environment (GHS09) | Hazardous to the aquatic environment |
GHS Hazard and Precautionary Statements Summary Table:
| Classification | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][7][8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4][7][8] |
| Aquatic Hazard, Chronic | H411 | Toxic to aquatic life with long lasting effects | [1] |
Key precautionary statements advise avoiding breathing dust (P261), washing hands thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective equipment (P280).[4][5][7][8][9]
Toxicological Profile and Health Effects
The toxicological properties of this compound have not been thoroughly investigated.[4][8][10] However, the available data from GHS classifications indicate specific health risks upon exposure.
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1] Ingestion may lead to adverse health effects, and medical attention should be sought immediately.
-
Skin Irritation: Direct contact with the skin causes irritation.[3][4][7][8] Prolonged contact should be avoided, and contaminated clothing must be removed promptly.
-
Eye Irritation: This chemical causes serious eye irritation.[3][4][7][8] Contact can result in pain, redness, and potential damage if not addressed immediately with thorough rinsing.
-
Respiratory Irritation: As a solid, the primary inhalation risk is from dust particles. Inhalation of dust may cause respiratory tract irritation.[3][4][7][8]
-
Carcinogenicity: There is no evidence to suggest this compound is a carcinogen. The International Agency for Research on Cancer (IARC) does not list it as a probable, possible, or confirmed human carcinogen.[4]
Exposure Controls and Personal Protection
Implementing a multi-layered safety approach is essential for minimizing exposure. The hierarchy of controls provides a framework for selecting the most effective measures.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls: The primary engineering control for handling this solid compound is to work within a certified chemical fume hood to contain dust and prevent inhalation.[2] Local exhaust ventilation should be used at places where dust is formed.[4] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE) Protocol:
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or chemical safety goggles. | Protects against dust particles and accidental splashes.[2][4][10] |
| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Lab coat or protective clothing. | Prevents skin irritation from direct contact.[2][8][10] Always inspect gloves before use and wash hands after removal. |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or higher. | Required when handling significant quantities or when dust generation is unavoidable, to prevent respiratory irritation.[2] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to laboratory safety.
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure all required PPE is worn correctly. Confirm the chemical fume hood is functioning properly.
-
Aliquotting: When weighing or transferring the solid, perform these actions within the fume hood. Use tools and techniques that minimize dust generation (e.g., avoid dropping material from a height).
-
Contact Avoidance: Always handle the substance in a way that avoids direct contact with skin, eyes, and clothing.[8][10]
-
Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[2][5][10] Do not eat, drink, or smoke in the laboratory.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][5][8]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area.[4][5][8][10]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[4][5][8]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2][5][6][10]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures Summary Table:
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][4][8][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs and persists, seek medical attention. | [2][4][5][8] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][4][5][8][10] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][4][10] |
Spill Response Workflow:
Caption: A systematic workflow for responding to a chemical spill.
Fire-Fighting Measures:
-
Suitable Extinguishers: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][4][5]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas can be released.[2][4][10]
-
Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][4][5][10]
Environmental Hazards and Disposal Considerations
Ecotoxicity: This chemical is classified as toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment. Do not allow the material to enter drains or water courses.[2][4][8]
Waste Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Containers should be kept closed and properly labeled for disposal.[2]
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:54439-75-7 | Chemsrc [chemsrc.com]
- 3. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. westliberty.edu [westliberty.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. biosynth.com [biosynth.com]
- 9. 54439-75-7 | this compound | Aryls | Ambeed.com [ambeed.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Utility of 2-Chloro-4-methoxybenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Versatility of a Substituted Benzaldehyde in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-Chloro-4-methoxybenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a highly versatile and strategic building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique substitution pattern—an activating methoxy group and a strategically placed chloro substituent—provides a nuanced reactivity profile that medicinal chemists can exploit to construct complex heterocyclic scaffolds. The methoxy group, a common feature in many natural products and approved drugs, can influence the pharmacokinetic properties of a molecule, while the chloro group offers a site for further functionalization or can itself be a key pharmacophoric element.[1]
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into detailed experimental protocols for the synthesis of key pharmaceutical scaffolds, explain the rationale behind the chosen synthetic strategies, and present data on the biological activities of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Core Applications in Pharmaceutical Scaffolds: Benzimidazoles and Quinazolines
Our investigation into the utility of this compound has identified two principal areas of application: the synthesis of benzimidazole and quinazoline derivatives. Both of these heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
The Benzimidazole Scaffold: A Gateway to Diverse Biological Activity
The benzimidazole nucleus is a bicyclic aromatic system that is structurally analogous to purine, allowing it to interact with a variety of biological targets.[2] Derivatives of benzimidazole have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The synthesis of 2-substituted benzimidazoles from this compound is a straightforward and efficient process, typically involving the condensation reaction with an o-phenylenediamine derivative.
The following diagram illustrates the general workflow for the synthesis of a 2-substituted benzimidazole from this compound.
Caption: General workflow for the synthesis of 2-(2-Chloro-4-methoxyphenyl)-1H-benzo[d]imidazole.
This protocol is adapted from established methods for the synthesis of 2-aryl benzimidazoles.[5] The rationale for this one-pot reaction lies in the initial formation of a Schiff base between the aldehyde and one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole. The use of a mild oxidizing agent or even atmospheric oxygen can facilitate the final aromatization step.
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Ethanol (10 mL)
-
L-Proline (10 mol%, 11.5 mg) (optional, as a catalyst)[5]
-
Deionized water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Add L-proline (10 mol%) to the mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (8:2) as the mobile phase.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/petroleum ether.
-
Dry the purified product under vacuum to obtain 2-(2-Chloro-4-methoxyphenyl)-1H-benzo[d]imidazole.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.
Benzimidazole derivatives synthesized from substituted benzaldehydes have shown promising biological activities. For instance, various 2-aryl-1H-benzo[d]imidazole derivatives have been reported to exhibit significant anticancer activity.[6][7] The mechanism of action is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I.[6] Furthermore, these compounds have demonstrated notable antimicrobial, particularly antifungal, activity against various strains of Candida.[8]
| Compound Class | Biological Activity | Reported IC50/MIC Values | Reference |
| 2-Aryl-1H-benzo[d]imidazoles | Anticancer (Topoisomerase I inhibitors) | GI50 in the range of 0.16 to 3.6 µM against a panel of human cancer cell lines. | [6] |
| Benzimidazole-hydrazones | Antifungal (against Candida species) | LD50 values ranging from 126.33 to 368.72 µg/mL, with MICs being 3-14 fold lower. | [8] |
| Substituted Benzimidazoles | Antibacterial (against MRSA) | MICs comparable to ciprofloxacin. | [3] |
The Quinazoline Scaffold: A Cornerstone of Anticancer Drug Design
Quinazoline and its derivatives are another class of heterocyclic compounds with significant therapeutic importance, particularly in oncology.[9][10] Several approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazoline core.[11] The synthesis of quinazoline derivatives often involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source. While a direct synthesis from this compound is less common, this building block can be incorporated into quinazoline-based scaffolds through multi-step synthetic routes, for example, by first forming a chalcone intermediate.[11]
A plausible synthetic strategy involves the Claisen-Schmidt condensation of an amino-substituted acetophenone with this compound to form a chalcone, which can then be cyclized to a quinazoline derivative.
Caption: A potential synthetic strategy for incorporating this compound into a quinazoline scaffold.
This protocol outlines the synthesis of a chalcone, a key intermediate for quinazoline synthesis, adapted from established procedures.[12] The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.[13] The base abstracts a proton from the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated ketone (chalcone).
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
4-Aminoacetophenone (1.0 mmol, 135.2 mg)
-
Ethanol (15 mL)
-
Potassium hydroxide (KOH) solution (e.g., 10% in water)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-aminoacetophenone (1.0 mmol) in ethanol (15 mL).
-
Cool the flask in an ice bath and slowly add the potassium hydroxide solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated chalcone by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Quinazoline derivatives have been extensively studied for their anticancer properties.[11][14][15] Their mechanism of action often involves the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell signaling and proliferation.[11] Chalcone-quinazoline hybrids have also demonstrated potent anticancer activity against various human cancer cell lines.[11]
| Compound Class | Target | Reported IC50 Values | Reference |
| Substituted Quinazolines | HeLa and MDA-MB231 cancer cells | IC50 values ranging from 1.85 to 2.81 µM. | [10] |
| Quinazoline-Chalcones | A549, MCF-7, HT-29, and A375 cancer cell lines | Some derivatives showed more potent activity than the control drug, combretastatin-A4. | [11] |
| 2-Chloro-4-anilinoquinazolines | Various cancer cell lines (NCI-60 panel) | GI50 values between 0.622–1.81 μM against several cell lines. | [15] |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block for the synthesis of pharmaceutically relevant heterocyclic compounds. Its application in the construction of benzimidazole and quinazoline scaffolds provides access to a wide range of biologically active molecules with potential therapeutic applications in oncology and infectious diseases. The synthetic protocols outlined in this guide are robust and can be adapted for the synthesis of diverse libraries of compounds for drug discovery programs. The continued exploration of the reactivity of this compound is likely to unveil new synthetic methodologies and lead to the discovery of novel therapeutic agents.
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Chloro-4-methoxybenzaldehyde: A Guide to Its Reaction Mechanisms and Applications
Introduction: A Versatile Building Block in Modern Organic Synthesis
2-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry, materials science, and fine chemical synthesis.[1][2] Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chloro group and the electron-donating methoxy group, make it a highly valuable and versatile precursor for the synthesis of a wide array of complex organic molecules.[3] The aldehyde functionality serves as a reactive handle for numerous transformations, while the substituted benzene ring provides a scaffold for constructing molecules with specific biological activities or material properties.
This technical guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," practitioners can effectively troubleshoot and adapt these methodologies for their specific synthetic targets.
Synthesis of this compound
The efficient synthesis of this compound is a critical first step for its utilization. A common and effective method involves the methylation of 2-chloro-4-hydroxybenzaldehyde.[4]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 2-chloro-4-hydroxybenzaldehyde and iodomethane.[4]
Materials:
-
2-chloro-4-hydroxybenzaldehyde
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-4-hydroxybenzaldehyde (2 g, 12.8 mmol) in N,N-dimethylformamide (25 mL), add potassium carbonate (3.46 g, 25 mmol).
-
Add an excess of iodomethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion of the reaction (monitored by TLC), add water to the mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the product.
Expected Yield: Approximately 1.55 g (70%).[4]
Characterization Data:
| Technique | Data |
| ¹H-NMR (CDCl₃) | δ (ppm): 3.89 (3H, s), 6.84-6.95 (2H, m), 7.90 (1H, d, J = 8.8 Hz), 10.33 (1H, s)[4] |
| Molecular Formula | C₈H₇ClO₂[1] |
| Molecular Weight | 170.59 g/mol [1] |
Key Reaction Mechanisms and Protocols
The reactivity of this compound is dominated by the chemistry of its aldehyde group and its substituted aromatic ring. The following sections will delve into some of the most important transformations.
Nucleophilic Addition to the Carbonyl Group
The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is the basis for many important carbon-carbon bond-forming reactions.
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of secondary alcohols from aldehydes.[5] The Grignard reagent, an organomagnesium halide, acts as a potent carbon-based nucleophile.[6][7]
Mechanism: The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the corresponding secondary alcohol.[5][8]
Caption: Grignard Reaction Mechanism.
Protocol 2: Grignard Reaction with this compound
This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are a class of reactions where two molecules combine to form a larger molecule with the elimination of a small molecule, such as water.[9] this compound readily participates in these reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9][10][11] This reaction is a cornerstone in the synthesis of various functionalized alkenes.
Mechanism: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of this compound. The resulting aldol-type adduct undergoes dehydration to give the final product.[10][12]
Caption: Knoevenagel Condensation Mechanism.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol describes the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the product.
-
After the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated dinitrile.
The Wittig reaction is a highly reliable and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[13][14][15] This reaction is particularly valuable for its high degree of regioselectivity in forming the carbon-carbon double bond.
Mechanism: The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of this compound to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.[14][16]
Caption: Wittig Reaction Mechanism.
Protocol 4: Wittig Reaction with Benzyltriphenylphosphonium chloride
This protocol provides a general procedure for the Wittig reaction of this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous THF or diethyl ether
-
This compound
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a strong base (1.1 equivalents) to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the disappearance of the starting aldehyde.
-
Quench the reaction with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Applications in Drug Development and Materials Science
The derivatives of this compound are of significant interest in various fields. In medicinal chemistry, these scaffolds are often incorporated into molecules with potential therapeutic activities. The specific substitution pattern on the aromatic ring can influence the molecule's binding affinity to biological targets.
In materials science, the products of condensation reactions with this compound, such as stilbene and chalcone derivatives, can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its aldehyde functionality and substituted aromatic ring provide multiple avenues for constructing complex molecular architectures. A thorough understanding of the reaction mechanisms outlined in this guide, including nucleophilic additions and condensation reactions, empowers researchers to effectively utilize this compound in their synthetic endeavors. The provided protocols serve as a practical starting point for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science.
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 54439-75-7|this compound|BLD Pharm [bldpharm.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Synthesis of Heterocyclic Compounds from 2-Chloro-4-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for the preparation of valuable heterocyclic compounds, namely quinolines, quinazolines, and benzofurans, utilizing 2-Chloro-4-methoxybenzaldehyde as a key starting material. As a versatile building block, this substituted benzaldehyde offers a unique entry point to a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document details the necessary synthetic transformations, reaction mechanisms, and step-by-step protocols to facilitate the successful synthesis of these important molecular frameworks.
Introduction: The Versatility of this compound in Heterocyclic Synthesis
Heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2] The development of efficient and adaptable synthetic routes to these scaffolds is a cornerstone of modern medicinal chemistry. This compound, with its distinct pattern of substitution, presents both opportunities and challenges in the synthesis of fused heterocyclic systems. The presence of a chloro group at the 2-position, a methoxy group at the 4-position, and an aldehyde functionality provides multiple reactive sites that can be strategically manipulated to construct complex molecular architectures.
This guide will explore the necessary transformations of this compound to prepare suitable precursors for established heterocyclic ring-forming reactions, as well as potential direct routes to the target compounds.
I. Synthesis of Quinolines: A Modified Friedländer Approach
The Friedländer annulation is a classic and powerful method for the synthesis of quinolines, typically involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group.[3][4] Direct application of this compound in a Friedländer reaction is not feasible due to the absence of the requisite ortho-amino group. Therefore, a preliminary synthetic step is required to introduce this functionality.
Application Note 1: Preparation of the 2-Aminobenzaldehyde Precursor
The critical step in utilizing this compound for quinoline synthesis is its conversion to 2-amino-4-methoxybenzaldehyde. This transformation can be achieved through nucleophilic aromatic substitution (SNA_r) of the activated chlorine atom.
Reaction Pathway: From 2-Chlorobenzaldehyde to 2-Aminobenzaldehyde
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
The Strategic deployment of 2-Chloro-4-methoxybenzaldehyde in the Synthesis of Privileged Medicinal Scaffolds
Introduction: The Versatility of a Substituted Benzaldehyde in Modern Drug Discovery
In the landscape of medicinal chemistry, the synthetic utility of a starting material is often dictated by the strategic placement of its functional groups. 2-Chloro-4-methoxybenzaldehyde is a prime exemplar of a well-orchestrated aromatic aldehyde, poised for a variety of transformative reactions that give rise to medicinally significant scaffolds. The presence of an aldehyde group provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, while the chloro and methoxy substituents offer both steric and electronic influences that can be exploited to fine-tune reactivity and confer desirable pharmacokinetic properties in the resulting molecules.[1] This application note will provide an in-depth exploration of the use of this compound in the synthesis of four critical medicinal chemistry scaffolds: chalcones, tetrahydro-β-carbolines, diaryl ethers, and stilbenes. For each scaffold, we will delve into the underlying synthetic strategy, provide detailed experimental protocols, and discuss the therapeutic relevance of the resulting molecular architectures.
Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones
The Claisen-Schmidt condensation is a robust and widely employed reaction in medicinal chemistry for the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[1] Chalcones are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore that can interact with various biological targets.[5]
The reaction between this compound and an acetophenone derivative proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic chalcone scaffold. The chloro and methoxy groups on the benzaldehyde ring can influence the electronic properties of the resulting chalcone, which in turn can modulate its biological activity.[6]
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-chloro-4-methoxyphenyl)prop-2-en-1-one
This protocol describes a representative Claisen-Schmidt condensation using this compound and 4-hydroxyacetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (1.2 equivalents) in ethanol (50 mL) and cool the solution in an ice bath.
-
To the cooled solution, slowly add 4-hydroxyacetophenone (1 equivalent) with continuous stirring.
-
After 20 minutes of stirring, add this compound (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is then recrystallized from ethanol to yield the purified chalcone.
Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 170.59 | 1 |
| 4-Hydroxyacetophenone | 136.15 | 1 |
| Potassium Hydroxide | 56.11 | 1.2 |
Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Pictet-Spengler Reaction: Constructing Tetrahydro-β-carboline Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of tetrahydro-β-carbolines from the condensation of a tryptamine derivative with an aldehyde or ketone.[7] Tetrahydro-β-carbolines are a core structural motif in many natural products and synthetic compounds with a wide array of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[8][9][10]
In this reaction, the tryptamine derivative and this compound first form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the tricyclic tetrahydro-β-carboline scaffold. The electronic nature of the substituents on the benzaldehyde can influence the rate and yield of the reaction.
Experimental Protocol: Synthesis of 1-(2-chloro-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol provides a representative method for the Pictet-Spengler reaction between tryptamine and this compound.
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of tryptamine (1 equivalent) in dichloromethane (DCM), add this compound (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath and add trifluoroacetic acid (TFA) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| Tryptamine | 160.22 | 1 |
| This compound | 170.59 | 1.1 |
| Trifluoroacetic acid | 114.02 | 1.2 |
Logical Flow of the Pictet-Spengler Reaction
Caption: Logical flow of the Pictet-Spengler reaction.
Ullmann Condensation: Forging Diaryl Ether Linkages
The Ullmann condensation is a copper-catalyzed reaction that enables the formation of diaryl ethers from the coupling of an aryl halide with a phenol. Diaryl ether motifs are present in a variety of natural products and pharmaceuticals, exhibiting a range of biological activities.
In the context of this compound, the chloro substituent serves as the handle for the Ullmann coupling. The reaction with a phenolic partner in the presence of a copper catalyst and a base leads to the formation of a new carbon-oxygen bond, yielding a diaryl ether scaffold that retains the aldehyde functionality for further synthetic manipulations.
Experimental Protocol: Synthesis of 4-((3-chloro-4-formylphenyl)oxy)benzonitrile
This protocol outlines a representative Ullmann condensation between this compound and 4-cyanophenol.
Materials:
-
This compound
-
4-Cyanophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), 4-cyanophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask and heat the reaction mixture to 120-140 °C.
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 170.59 | 1 |
| 4-Cyanophenol | 119.12 | 1.2 |
| Copper(I) iodide | 190.45 | 0.1 |
| Potassium carbonate | 138.21 | 2 |
Ullmann Condensation Workflow
Caption: Workflow for the synthesis of diaryl ethers via Ullmann condensation.
Wittig Reaction: Accessing Stilbene Scaffolds
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[11] This reaction is particularly valuable for the synthesis of stilbenes, which are 1,2-diphenylethene derivatives. Stilbenes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antioxidant properties.[12]
The reaction of this compound with a benzylphosphonium ylide provides a direct route to stilbene derivatives. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
Experimental Protocol: Synthesis of (E)-2-chloro-4,4'-dimethoxystilbene
This protocol is adapted from a known procedure for the synthesis of stilbene derivatives from this compound.
Materials:
-
4-Methoxybenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
Part A: Preparation of the Phosphonium Salt
-
In a round-bottom flask, dissolve 4-methoxybenzyl chloride (1 equivalent) and triphenylphosphine (1 equivalent) in toluene.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the solid with cold toluene and dry under vacuum.
Part B: Wittig Reaction
-
Suspend the phosphonium salt (1 equivalent) in anhydrous DMF.
-
Add sodium methoxide (1.1 equivalents) portion-wise at room temperature and stir the mixture for 1 hour to generate the ylide.
-
Add a solution of this compound (1 equivalent) in DMF to the ylide solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired stilbene.
Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Methoxybenzyl chloride | 156.61 | 1 |
| Triphenylphosphine | 262.29 | 1 |
| Sodium methoxide | 54.02 | 1.1 |
| This compound | 170.59 | 1 |
Wittig Reaction Pathway
Caption: Pathway for the synthesis of stilbenes via the Wittig reaction.
Conclusion
This compound stands out as a versatile and valuable building block in the synthesis of diverse and medicinally relevant scaffolds. Its strategically positioned functional groups enable access to chalcones, tetrahydro-β-carbolines, diaryl ethers, and stilbenes through well-established and reliable synthetic methodologies. The protocols and workflows presented in this application note serve as a practical guide for researchers and drug development professionals to harness the synthetic potential of this compound in the quest for novel therapeutic agents. The continued exploration of reactions involving this compound is anticipated to yield a rich pipeline of new molecular entities with promising pharmacological profiles.
References
- 1. Significance of Chalcone Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. nveo.org [nveo.org]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 2-Chloro-4-methoxybenzaldehyde in the Synthesis of Novel Strobilurin-Type Fungicides
Introduction: The Quest for Advanced Agrochemicals
In the continuous endeavor to safeguard global crop yields, the development of novel and effective agrochemicals is paramount. Strobilurin fungicides represent a cornerstone of modern crop protection, renowned for their broad-spectrum activity and unique mode of action.[1][2] These compounds, inspired by naturally occurring antifungal agents, function as Quinone outside Inhibitors (QoI), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi, which halts ATP production and leads to cell death.[3][4][5] The versatility of the strobilurin scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity, systemic properties, and crop safety.
This guide focuses on the strategic use of 2-Chloro-4-methoxybenzaldehyde as a key starting material in the synthesis of a novel, hypothetical strobilurin-type fungicide, herein designated as "Chloro-methoxy Strobilurin." We will explore the rationale behind its use, detailing the synthetic pathway and the anticipated impact of its distinct substitution pattern on the final molecule's efficacy.
Application Notes: Rationale for Employing this compound
The selection of this compound as a foundational building block is predicated on established principles of agrochemical design. The substituted benzaldehyde core is a common feature in the synthesis of many bioactive molecules.[6] In the context of strobilurin synthesis, the aldehyde functionality provides a reactive handle for the construction of the central phenylacetic acid or mandelic acid-derived backbone, a key structural motif in fungicides like Mandestrobin.[4][7]
The specific substituents of this compound are anticipated to confer advantageous properties to the target fungicide:
-
The Chloro Group: The presence of a chlorine atom on the phenyl ring is a well-established toxophore in many pesticides.[8] It can enhance the molecule's lipophilicity, thereby improving its ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the entire molecule, potentially leading to stronger binding at the target site.
-
The Methoxy Group: The methoxy group, an ether linkage, is a common feature in many strobilurin fungicides.[1] Its presence can enhance the systemic mobility of the compound within the plant's xylem, allowing for better distribution and protection of new growth.[9] It can also play a role in the molecule's metabolic stability, preventing rapid degradation by plant or fungal enzymes.
Hypothetical Synthesis of "Chloro-methoxy Strobilurin"
The proposed synthetic route to "Chloro-methoxy Strobilurin" is adapted from established methods for the synthesis of related strobilurin fungicides, such as Mandestrobin.[4][7] The pathway involves a multi-step sequence, beginning with the conversion of this compound to a cyanohydrin, followed by hydrolysis, etherification, and final amidation.
Experimental Workflow Diagram
Caption: Synthetic workflow for "Chloro-methoxy Strobilurin".
Detailed Experimental Protocols
Safety Precaution: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. This compound is harmful if swallowed.[10]
Step 1: Synthesis of 2-(2-chloro-4-methoxyphenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (17.0 g, 0.1 mol) and dissolve it in 100 mL of diethyl ether.
-
Cyanide Addition: In a separate beaker, prepare a solution of sodium cyanide (5.4 g, 0.11 mol) in 30 mL of deionized water. Cool this solution in an ice bath.
-
Reaction: Slowly add the sodium cyanide solution to the stirred solution of the aldehyde over 30 minutes, maintaining the temperature below 10°C.
-
Acidification: After the addition is complete, continue stirring for 1 hour at room temperature. Slowly add 1M hydrochloric acid dropwise until the pH of the aqueous layer is between 5 and 6.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-chloro-4-methoxyphenyl)-2-hydroxyacetic acid (Mandelic Acid Derivative)
-
Reaction Setup: Place the crude cyanohydrin from the previous step into a 500 mL round-bottom flask. Add 150 mL of concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 110°C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture over 300 g of crushed ice and stir until the ice has melted.
-
Extraction: Extract the product with three 100 mL portions of ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude mandelic acid derivative can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Step 3: Synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methoxyacetate (Methyl Ester Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified mandelic acid derivative (0.1 mol) in 100 mL of acetone. Add anhydrous potassium carbonate (41.4 g, 0.3 mol).
-
Methylation: To the stirred suspension, add dimethyl sulfate (25.2 g, 0.2 mol) dropwise.
-
Reaction: Heat the mixture to reflux for 8 hours.
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in 150 mL of diethyl ether and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration, remove the solvent by rotary evaporation. The crude methyl ester can be purified by column chromatography on silica gel.
Step 4: Synthesis of 2-(2-chloro-4-methoxyphenyl)-2-methoxy-N-methylacetamide ("Chloro-methoxy Strobilurin")
-
Reaction Setup: Place the purified methyl ester intermediate (0.1 mol) in a sealed pressure vessel.
-
Amidation: Add a 40% aqueous solution of methylamine (50 mL).
-
Reaction: Heat the vessel to 80°C for 12 hours.
-
Work-up: Cool the reaction vessel to room temperature. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization to yield the final "Chloro-methoxy Strobilurin."
Data Summary and Expected Outcomes
The following table summarizes the key reactants and expected yields for the synthesis of "Chloro-methoxy Strobilurin."
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | This compound | Sodium Cyanide | Cyanohydrin Intermediate | >90 |
| 2 | Cyanohydrin Intermediate | Concentrated HCl | Mandelic Acid Derivative | 75-85 |
| 3 | Mandelic Acid Derivative | Dimethyl Sulfate, K₂CO₃ | Methyl Ester Intermediate | 80-90 |
| 4 | Methyl Ester Intermediate | Methylamine | "Chloro-methoxy Strobilurin" | 70-80 |
Mechanism of Action: A Molecular Perspective
"Chloro-methoxy Strobilurin," as a member of the strobilurin class, is designed to act as a Quinone outside Inhibitor (QoI).[5]
Fungal Respiration Inhibition Pathway
Caption: Inhibition of fungal respiration by "Chloro-methoxy Strobilurin".
The fungicide is expected to bind tightly to the Qo site of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain. This binding event blocks the transfer of electrons from ubiquinol (UQH₂) to cytochrome c, which is a critical step in the generation of the proton gradient required for ATP synthesis. The disruption of this process leads to a rapid depletion of cellular energy, inhibiting spore germination, mycelial growth, and ultimately causing fungal cell death.[7][9]
Conclusion and Future Perspectives
This guide outlines a robust and scientifically grounded approach for the utilization of this compound in the synthesis of a novel strobilurin-type fungicide. The described protocols, based on established chemical transformations, provide a clear pathway for researchers in the agrochemical field to explore new chemical entities for crop protection. The strategic incorporation of the chloro and methoxy functional groups is hypothesized to impart favorable biological and physicochemical properties to the final molecule. Further research would be required to optimize the synthesis, characterize the final compound, and evaluate its biological activity against a range of phytopathogenic fungi.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. WO2015139564A1 - A fungicidal composition comprising strobilurin fungicides and triazole fungicides - Google Patents [patents.google.com]
- 3. Mandestrobin – Wikipedia [de.wikipedia.org]
- 4. Mandestrobin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 6. benchchem.com [benchchem.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 10. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 2-Chloro-4-methoxybenzaldehyde in Synthetic and Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-4-methoxybenzaldehyde
This compound (CAS: 54439-75-7) is a polysubstituted aromatic aldehyde that has emerged as a highly valuable scaffold in the landscape of organic synthesis and drug discovery.[1][2] Its chemical architecture, featuring a reactive aldehyde group, an electron-donating methoxy group, and a strategically placed chloro substituent, offers a unique combination of reactivity and physicochemical properties.[3] The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including condensations and cyclizations, while the chloro and methoxy groups modulate the electronic nature of the aromatic ring, influencing reaction outcomes and the biological activity of the resulting derivatives.[4] This guide provides an in-depth exploration of key derivatives synthesized from this starting material, detailing field-proven protocols and elucidating their significant applications in medicinal chemistry.
Part 1: Synthesis of Key Derivatives
The true utility of this compound lies in its capacity to serve as a precursor to diverse molecular frameworks. Below, we detail the synthesis of three major classes of derivatives: Chalcones, Schiff Bases, and Pyrimidines, each possessing significant biological potential.
Chalcones: The α,β-Unsaturated Ketone Core
Chalcones, or 1,3-diphenyl-2-propene-1-ones, are a major class of flavonoids known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[5] Their synthesis is most classically achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone.[5][6] The α,β-unsaturated ketone moiety is a critical pharmacophore responsible for many of their biological effects.[7]
This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with a substituted acetophenone. The use of a strong base like sodium hydroxide is crucial for deprotonating the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted acetophenone (e.g., 4-aminoacetophenone) and 1.0 equivalent of this compound in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, e.g., 40-50% w/v) dropwise.[8] The base acts as the catalyst for the aldol condensation.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate often forms as the product is generated.[5]
-
Isolation: Once the reaction is complete (typically within 4-24 hours), pour the mixture into crushed ice or cold water to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual base, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Caption: Workflow for Chalcone Synthesis.
Schiff Bases: The Versatile Azomethine Linkage
Schiff bases, characterized by the azomethine or imine group (-C=N-), are another cornerstone of medicinal chemistry derived from aldehydes.[9][10] They are synthesized through a condensation reaction between a primary amine and an aldehyde.[11] This linkage is crucial for their diverse biological activities, which include anticancer, antibacterial, and antifungal properties.[9][12]
This protocol outlines the straightforward synthesis of a Schiff base. The reaction relies on the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine product.
Step-by-Step Methodology:
-
Reactant Solubilization: Dissolve equimolar amounts (1.0 eq each) of this compound and a selected primary amine (e.g., 4-aminoantipyrine) in a suitable solvent like ethanol in a round-bottom flask.[12]
-
Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the dehydration step.
-
Reaction Conditions: Reflux the mixture for a period ranging from 1 to 24 hours. The reaction progress should be monitored by TLC until the starting materials are consumed.[12]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize or precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and dry it to obtain the purified Schiff base.
Caption: Workflow for Schiff Base Synthesis.
Pyrimidine Derivatives: The Bioactive Heterocycle
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids (DNA and RNA).[13] Synthetic pyrimidine derivatives are of immense interest due to their wide range of therapeutic applications and biological activities.[14] A common synthetic route involves the condensation of a 1,3-bifunctional three-carbon fragment (which can be derived from a chalcone) with an amidine, urea, or guanidine.[13]
This protocol describes a multi-component reaction to form a pyrimidine ring, a powerful strategy in modern organic synthesis for building molecular complexity efficiently.
Step-by-Step Methodology:
-
Reactant Mixture: In a suitable solvent like ethanol, combine 1.0 equivalent of a benzaldehyde derivative (e.g., this compound), 1.0 equivalent of a compound with an active methylene group (e.g., malononitrile), and 1.0 equivalent of a nitrogen-containing reagent like barbituric acid.[15]
-
Catalysis: Add a catalyst to facilitate the reaction. Various catalysts can be used, from simple bases to more complex systems like LDH-based catalysts.[15]
-
Reaction Conditions: Stir the mixture at a specified temperature (from room temperature to reflux, depending on the catalyst and substrates) for the required time.[15]
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up and Isolation: After the reaction is complete, add hot ethanol to dissolve the product and separate the catalyst by filtration or centrifugation.[15]
-
Purification: Cool the filtrate to allow the pyrimidine derivative to crystallize. Collect the product by filtration, wash with a cold solvent, and dry.
Caption: Workflow for Pyrimidine Synthesis.
Part 2: Applications in Drug Discovery and Development
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, primarily due to their ability to interact with various biological targets.
Anticancer Activity
A substantial body of research highlights the anticancer potential of these derivatives.
-
Mechanism of Action: Many derivatives function by inducing apoptosis (programmed cell death) and arresting the cell cycle, often at the G2/M phase.[16] For instance, certain benzyloxybenzaldehyde derivatives have been shown to cause a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[16] Chalcones and their heterocyclic analogues, such as pyrimidodiazepines, have exhibited potent antiproliferative activity against a range of human cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer.[17][18]
-
Structure-Activity Relationship (SAR): The substitution pattern on the aromatic rings is critical. Studies on benzyloxybenzaldehyde derivatives have shown that compounds like 2-(benzyloxy)-4-methoxybenzaldehyde exhibit significant activity against cell lines such as HL-60.[16] For quinazoline-chalcone hybrids, specific substitutions can lead to GI50 values in the sub-micromolar range.[17][18]
Table 1: Anticancer Activity of Representative Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (GI₅₀ or IC₅₀) | Reference |
|---|---|---|---|---|
| Benzyloxybenzaldehyde | 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 (Leukemia) | Significant at 1-10 µM | [16] |
| Quinazoline-Chalcone | Compound 14g | K-562 (Leukemia) | 0.622 µM (GI₅₀) | [17][18] |
| Quinazoline-Chalcone | Compound 14g | HCT-116 (Colon) | 1.81 µM (GI₅₀) | [17][18] |
| Schiff Base | Derivative of 2-chlorobenzaldehyde | A549 (Lung) | Significant cytotoxicity |[9] |
Antimicrobial Activity
The fight against microbial resistance is a global health priority, and derivatives of this compound have shown promise as novel antimicrobial agents.[19]
-
Mechanism of Action: The antimicrobial efficacy of these compounds is often attributed to specific functional groups. The azomethine group in Schiff bases and the α,β-unsaturated keto moiety in chalcones are believed to be crucial for their activity.[7][12] Some benzaldehyde derivatives are thought to exert their effect by disrupting the microbial cell membrane.[20]
-
Spectrum of Activity: These compounds have demonstrated activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[10][19] Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have also shown potent antiaflatoxigenic activity, reducing the growth of Aspergillus flavus and its production of aflatoxin B1.[21]
Table 2: Antimicrobial Activity of Representative Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |
|---|---|---|---|
| Chalcone | Escherichia coli | MIC: 12 µg/mL | [7] |
| Chalcone | Staphylococcus aureus | MIC: 10 µg/mL | [7] |
| Schiff Base | Staphylococcus aureus | Zone of Inhibition: 10-18 mm | [10] |
| Schiff Base | Candida albicans | Zone of Inhibition: 13-17 mm | [10] |
| Benzaldehyde Derivative | Aspergillus flavus | 91.4% reduction of aflatoxin B1 |[21] |
Part 3: Protocols for Biological Evaluation
To validate the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential. The following protocols are fundamental in early-stage drug discovery.
Protocol 4: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. The final concentration of the solvent (like DMSO) should be non-toxic to the cells (e.g., <1% v/v).[12] Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).[12]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental Workflow for the MTT Assay.
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[19]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ CFU/mL.[19]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[19]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Caption: Experimental Workflow for MIC Determination.
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 54439-75-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. drughunter.com [drughunter.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. orientjchem.org [orientjchem.org]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jsirjournal.com [jsirjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. bu.edu.eg [bu.edu.eg]
- 14. growingscience.com [growingscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to 2-Chloro-4-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Chloro-4-methoxybenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its substituted benzaldehyde structure, featuring a chlorine atom and a methoxy group, offers versatile reactivity for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound and its derivatives. We will delve into the mechanistic underpinnings of each method, offering detailed, field-tested protocols to ensure reliable and reproducible outcomes in a research and development setting.
Introduction: The Significance of this compound
The strategic importance of this compound lies in its utility as a building block. The aldehyde functional group is a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensations. The chloro and methoxy substituents on the aromatic ring modulate the electronic properties and provide steric influence, which can be crucial for directing subsequent reactions and for the biological activity of the final products. For instance, this scaffold is integral to the synthesis of certain classes of antihistamines, antipsychotics, and other pharmacologically active agents.
Synthetic Strategies: A Comparative Overview
The preparation of this compound can be broadly categorized into two main approaches:
-
Direct Formylation of a Precursor: Introducing the aldehyde group onto a pre-existing 3-chloroanisole backbone.
-
Modification of a Substituted Toluene: Oxidation of the methyl group of 2-chloro-4-methoxytoluene.
The choice of a specific route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.
Diagram: Synthetic Pathways Overview
Caption: Major synthetic routes to this compound.
Part 1: Direct Formylation Methods
Formylation reactions are a cornerstone of aromatic chemistry, involving the introduction of a formyl group (-CHO) onto an aromatic ring.[2] For the synthesis of this compound, the starting material is typically 3-chloroanisole. The methoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director, albeit a deactivating one. The combined directing effects favor substitution at the positions ortho and para to the methoxy group.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[3][4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Mechanism Insight: The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.[4][5] The electron-rich 3-chloroanisole attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[4][6] The reaction is highly regioselective, favoring formylation at the less sterically hindered para-position to the methoxy group.[5][6]
Materials:
-
3-Chloroanisole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0°C.
-
Slowly add POCl₃ to the cooled DMF solution with stirring. Allow the mixture to stir at room temperature for 1 hour to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0°C and add a solution of 3-chloroanisole in DCM dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and add a solution of sodium acetate to hydrolyze the intermediate.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 5-7 hours |
| Temperature | 0°C to Room Temperature |
The Gattermann-Koch Reaction
The Gattermann-Koch reaction is an older, yet still relevant, method for the formylation of aromatic compounds, particularly on an industrial scale.[7] It involves the use of carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a co-catalyst, typically copper(I) chloride.[8][9][10][11]
Mechanism Insight: The reaction is believed to proceed through the formation of a formyl cation equivalent, [HCO]⁺, which acts as the electrophile.[9][10] This highly reactive species then attacks the aromatic ring in a classic electrophilic aromatic substitution.[10] A key limitation of the Gattermann-Koch reaction is that it is generally not applicable to phenol and phenol ether substrates.[9][10]
Ortho-lithiation Followed by Formylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[12] In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[12] For anisole derivatives, the methoxy group can act as a directing group.[12]
Mechanism Insight: The methoxy group of 3-chloroanisole can direct the lithiation to the C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.[13][14] This method offers excellent regioselectivity.[12][14]
Materials:
-
3-Chloroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-chloroanisole in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 2 hours.
-
Add anhydrous DMF dropwise and continue stirring at -78°C for another hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 3-4 hours |
| Temperature | -78°C to Room Temperature |
Part 2: Toluene Derivative Oxidation
An alternative strategy involves the selective oxidation of a methyl group on a pre-functionalized toluene ring. The starting material for this approach is 2-chloro-4-methoxytoluene.[15]
Mechanism Insight: The oxidation of the methyl group to an aldehyde can be achieved using a variety of oxidizing agents. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid.[16] Selective oxidation can be achieved using reagents like manganese dioxide (MnO₂) in the presence of sulfuric acid under controlled temperature conditions.[16] Other modern methods may employ catalytic systems, such as those involving N-hydroxyphthalimide (NHPI) in the presence of a cobalt(II) co-catalyst.[17]
Materials:
-
2-Chloro-4-methoxytoluene[15]
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-methoxytoluene in DCM.
-
Add activated manganese dioxide to the solution (a significant excess is often required).
-
Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
| Parameter | Value |
| Typical Yield | 50-70% |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
Safety and Handling Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.
-
Organolithium reactions: Require strictly anhydrous conditions to prevent quenching of the reagent.
-
Oxidizing agents: Should be handled with care, as they can react exothermically with organic materials.
Conclusion
The synthesis of this compound and its derivatives can be accomplished through several reliable methods. The Vilsmeier-Haack reaction offers a high-yielding and straightforward approach for direct formylation. Ortho-lithiation provides excellent regiocontrol, which is particularly valuable for more complex substrates. The oxidation of the corresponding toluene derivative is a viable alternative, especially when the starting material is readily available. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and the chemical nature of the desired final product.
References
- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 8. quora.com [quora.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The easiest synth of benzaldehyde from toluene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-4-methoxybenzaldehyde
Welcome to the technical support resource for the purification of 2-Chloro-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling crude this compound.
Q1: My crude this compound is a discolored solid (yellow to brown). What are the likely impurities?
A1: The discoloration typically points to several classes of impurities. The exact profile depends on the synthetic route, but common culprits include:
-
Oxidation Products: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (2-chloro-4-methoxybenzoic acid).[1] This is a very common issue.
-
Residual Solvents or Reagents: Incomplete removal of high-boiling point solvents (like DMF or DMSO) or unreacted starting materials can lead to an impure, often oily, solid.
-
Polymeric Materials: Aldehydes can undergo self-condensation or polymerization, especially under acidic or basic conditions, forming colored, high-molecular-weight materials.
-
Regioisomers: Depending on the specificity of the formylation or chlorination step during synthesis, isomers such as 3-chloro-4-methoxybenzaldehyde or other positional isomers could be present.
-
Dehalogenation Products: Palladium-catalyzed reactions, if used in the synthesis, can sometimes lead to hydrodehalogenation, resulting in the formation of 4-methoxybenzaldehyde as a byproduct.[2]
Q2: What is the best first-pass purification strategy for a moderately pure (85-95%) solid batch?
A2: For a solid compound in this purity range, recrystallization is almost always the most efficient and cost-effective first choice. It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. It is particularly effective at removing colored impurities and highly polar byproducts like the corresponding carboxylic acid.
Q3: When should I consider column chromatography or distillation over recrystallization?
A3: The choice of purification method is dictated by the nature and quantity of the impurities.
-
Choose Column Chromatography when:
-
Impurities have very similar solubility to the product, making recrystallization ineffective. This is common with regioisomers.
-
The product is an oil or a low-melting solid that "oils out" during recrystallization.
-
You need to separate multiple components from the crude mixture in a single operation.
-
-
Choose Vacuum Distillation when:
-
The product is a liquid or a low-melting solid and is thermally stable at its boiling point (under reduced pressure).
-
The impurities are non-volatile (e.g., salts, polymers). While this compound is a solid at room temperature, distillation of similar substituted benzaldehydes has been reported and can be effective for removing inorganic salts or baseline impurities.[3][4]
-
Decision Workflow for Purification Method Selection
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 4. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methoxybenzaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloro-4-methoxybenzaldehyde. As a crucial intermediate in the development of pharmaceuticals and other high-value organic compounds, optimizing its synthesis is critical for achieving high purity, yield, and process safety. This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience. The primary focus is the Vilsmeier-Haack formylation of 3-chloroanisole, a common and effective, yet nuanced, synthetic route.
Section 1: Synthesis Overview & Mechanistic Considerations
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] It utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] This reagent is a mild electrophile, making it highly selective for activated rings like 3-chloroanisole, where harsher conditions of Friedel-Crafts reactions could lead to unwanted side products or demethylation.[2][5]
The regioselectivity is dictated by the directing effects of the substituents on the starting material, 3-chloroanisole. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, yet also ortho, para-director.[6][7] The combined electronic and steric influences favor electrophilic attack at the C2 position, which is ortho to the chlorine and ortho to the methoxy group, leading to the desired product.
Caption: Overall reaction scheme for the synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yield is very low, or I've recovered only starting material. What are the most likely causes?
Answer: This is a frequent issue, often traceable to the integrity of the Vilsmeier reagent.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent, halting the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade DMF and ensure the POCl₃ is fresh and has been handled under inert conditions (e.g., nitrogen or argon).
-
-
Reagent Quality & Stoichiometry: The purity of your starting materials is paramount.
-
DMF Quality: Old or improperly stored DMF can decompose into dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.
-
POCl₃ Quality: Phosphorus oxychloride can hydrolyze over time to phosphoric acid and HCl if exposed to atmospheric moisture. Use a fresh bottle or a recently opened one that has been properly sealed.
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. A typical molar ratio is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the substrate.
-
-
Reaction Temperature: Temperature control is critical for both the formation and reaction of the Vilsmeier reagent.
-
Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic.[8] This step should be performed at low temperatures (0-5 °C) with slow, controlled addition of POCl₃ to prevent reagent decomposition.
-
Formylation Step: The optimal temperature for the formylation of 3-chloroanisole depends on its reactivity. While some highly activated substrates react at room temperature, this specific substrate often requires gentle heating (typically 50-80 °C) to proceed at a reasonable rate.[3][9] If the reaction is run too cold, the rate may be impractically slow.
-
Question: My TLC analysis shows multiple product spots. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products typically points to issues with regioselectivity or over-reaction.
-
Isomeric Products: While the C2 position is electronically favored, small amounts of other isomers can form. Formylation can occur at the C6 position (ortho to methoxy, para to chloro) or the C4 position (para to methoxy, ortho to chloro).
-
Mitigation: Precise temperature control is key. Running the reaction at the lowest effective temperature can enhance selectivity for the thermodynamically favored product.
-
-
Substrate Impurities: Impurities in the starting 3-chloroanisole (e.g., other chloroanisole isomers) will lead to corresponding formylated impurities.
-
Solution: Verify the purity of your starting material by GC or NMR before starting the reaction.
-
-
Hydrolysis Byproducts: Incomplete hydrolysis of the intermediate iminium salt during workup can lead to complex mixtures.
-
Solution: Ensure the aqueous workup is robust. This typically involves quenching the reaction mixture on ice followed by heating with aqueous base (like sodium acetate or sodium hydroxide) to fully hydrolyze the iminium salt to the aldehyde.[4]
-
Question: The reaction workup is difficult, forming emulsions or a solid mass. How can I improve the isolation of my product?
Answer: A challenging workup is often due to the nature of the phosphorus-based byproducts from the POCl₃.
-
Quenching: The reaction must be quenched carefully by slowly pouring the reaction mixture onto a large amount of crushed ice. This hydrolyzes the excess Vilsmeier reagent and phosphorus species in a controlled manner. A rapid, uncontrolled quench can be dangerous.
-
Hydrolysis: After the initial quench, the solution is typically made basic. Using a saturated solution of sodium acetate or sodium bicarbonate is common. This neutralizes the acidic byproducts and facilitates the complete hydrolysis of the iminium intermediate to the aldehyde. Vigorous stirring and gentle heating (e.g., to 50-60 °C) may be required to drive this hydrolysis to completion.
-
Extraction: After hydrolysis, the product needs to be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding a saturated brine solution can help break them. Filtering the entire mixture through a pad of celite before extraction can also remove insoluble inorganic salts that contribute to emulsion formation.
Question: The reaction seems dangerously exothermic. What are the primary safety hazards?
Answer: The primary thermal hazard arises from the formation of the Vilsmeier reagent itself, which is highly exothermic and can lead to a thermal runaway if not controlled.[8][10][11]
-
Hazard: Rapid, uncontrolled mixing of DMF and POCl₃ can cause a rapid increase in temperature and pressure. The reagent is also thermally unstable at elevated temperatures.[8]
-
Safety Protocol:
-
Always perform the reaction in a well-ventilated fume hood and wear appropriate PPE (lab coat, safety glasses, gloves).
-
Add POCl₃ to the DMF dropwise using an addition funnel. Never add DMF to POCl₃.
-
Maintain the temperature of the mixture at 0-5 °C using an ice bath during the addition.
-
Monitor the reaction temperature closely with a thermometer.
-
Have a larger cooling bath ready in case of an unexpected exotherm.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is the Vilsmeier-Haack reaction preferred over Friedel-Crafts for formylating an activated ring like 3-chloroanisole?
-
Q2: What is the mechanism of Vilsmeier reagent formation and the subsequent formylation?
-
A2: First, the lone pair on the oxygen of DMF attacks the phosphorus atom of POCl₃. A series of steps involving chloride displacement results in the formation of the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active Vilsmeier reagent.[1][3] The electron-rich aromatic ring then acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. The resulting intermediate is rearomatized by loss of a proton. Finally, aqueous workup hydrolyzes the iminium salt to the final aldehyde product.[4]
-
Caption: Simplified Vilsmeier-Haack reaction mechanism.
-
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
A3: Thin-Layer Chromatography (TLC) is ideal for monitoring the consumption of the starting material (3-chloroanisole) and the appearance of the product. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure and isomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify any volatile impurities.
-
Section 4: Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Researchers should adapt it based on their specific equipment and scale.
Table 1: Reagent and Parameter Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 3-Chloroanisole | 142.58 | 50.0 | 1.0 | 7.13 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 150.0 | 3.0 | 11.7 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 75.0 | 1.5 | 6.8 mL |
| Parameter | Value | |||
| Reaction Temperature | 0 °C then 60-70 °C | |||
| Reaction Time | 4-6 hours | |||
| Solvent | Dichloromethane (optional) |
Step-by-Step Methodology
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous DMF (11.7 mL, 150 mmol). If desired for viscosity control, a co-solvent like dichloromethane can be added. Cool the flask to 0-5 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (6.8 mL, 75 mmol) to the dropping funnel. Add the POCl₃ dropwise to the stirred DMF solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: After the POCl₃ addition is complete, continue stirring at 0-5 °C for another 30 minutes. Add 3-chloroanisole (7.13 g, 50 mmol) dropwise via syringe over 15 minutes.
-
Reaction: After substrate addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C using an oil bath. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup & Hydrolysis: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and a solution of sodium acetate (30 g in 100 mL water). Slowly and carefully pour the reaction mixture into the stirred ice/acetate solution.
-
Isolation: Stir the resulting slurry vigorously for 1 hour. The product may precipitate as a solid. If it remains oily, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.
-
Caption: Step-by-step experimental workflow diagram.
Section 5: Troubleshooting Logic Diagram
This flowchart provides a logical path for diagnosing and solving common experimental problems.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. docsity.com [docsity.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
Common side products in 2-Chloro-4-methoxybenzaldehyde reactions
Welcome to the technical support center for 2-Chloro-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile benzaldehyde derivative. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a valuable intermediate in organic synthesis, prized for its unique substitution pattern that allows for the creation of complex molecular architectures. However, the interplay of the chloro, methoxy, and aldehyde functionalities can lead to specific side products that may complicate reaction outcomes and purification processes. This guide will equip you with the knowledge to anticipate, identify, and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound in the presence of a strong base is giving me two unexpected products in significant amounts. What are they likely to be?
A1: You are likely observing the products of the Cannizzaro reaction. Since this compound lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base (e.g., NaOH, KOH) to yield 2-chloro-4-methoxybenzyl alcohol and 2-chloro-4-methoxybenzoic acid.[1][2][3] This is a common side reaction when attempting other base-mediated transformations.
Q2: I am performing a Wittig reaction and obtaining a mixture of alkene isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.[4][5][6]
-
Non-stabilized ylides (e.g., from simple alkyl halides) typically favor the formation of the (Z)-alkene under salt-free conditions.
-
Stabilized ylides (containing an electron-withdrawing group) generally lead to the (E)-alkene as the major product. To control the stereoselectivity, you may need to carefully choose your Wittig reagent and reaction conditions. The Schlosser modification can be employed to favor the (E)-alkene.[6]
Q3: During the reduction of this compound with NaBH4, my yield of the corresponding alcohol is lower than expected. What could be the issue?
A3: While sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes, several factors can lead to lower yields.[7][8][9]
-
Purity of the starting material: Impurities in the this compound can consume the reducing agent.
-
Reaction conditions: Ensure the reaction is run at an appropriate temperature (often 0 °C to room temperature) and for a sufficient duration.
-
Workup procedure: The workup is crucial to protonate the intermediate alkoxide to form the alcohol. Incomplete quenching or extraction can lead to product loss.
-
Cannizzaro side reaction: If the reaction conditions are basic, a portion of the aldehyde may undergo the Cannizzaro reaction.
Q4: I am trying to perform an electrophilic aromatic substitution on the ring, but I am getting a complex mixture of products. Why is this happening?
A4: The regiochemical outcome of electrophilic aromatic substitution on this compound is influenced by the directing effects of three substituents:
-
-CHO (aldehyde): A deactivating group and a meta-director.
-
-OCH₃ (methoxy): A strongly activating group and an ortho, para-director.
-
-Cl (chloro): A deactivating group but an ortho, para-director. The powerful activating and ortho, para-directing effect of the methoxy group often dominates, but the other groups still exert an influence, which can lead to a mixture of regioisomers.
Troubleshooting Guides by Reaction Type
Base-Catalyzed Reactions and the Cannizzaro Side Reaction
Issue: Formation of 2-chloro-4-methoxybenzyl alcohol and 2-chloro-4-methoxybenzoic acid as major byproducts in reactions involving strong bases.
Causality: this compound, lacking α-hydrogens, is susceptible to the Cannizzaro reaction, where two molecules of the aldehyde disproportionate.[1][2] One molecule is reduced to the primary alcohol, and the other is oxidized to the carboxylic acid.[1][2]
Troubleshooting Protocol:
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of strong nucleophilic bases like NaOH or KOH.
-
Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of the Cannizzaro reaction.
-
Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
Crossed Cannizzaro Reaction: If the desired reaction is a reduction and a base is required, consider a "crossed" Cannizzaro reaction by using a sacrificial aldehyde like formaldehyde. Formaldehyde is more readily oxidized, which would lead to the preferential reduction of your more valuable aldehyde.[1]
Workflow for Minimizing Cannizzaro Reaction:
Caption: Strategy to minimize the Cannizzaro side reaction.
Wittig Reaction: Controlling Stereochemistry and Byproducts
Issue: Low yield of the desired alkene, formation of a mixture of (E) and (Z) isomers, and difficulties in removing triphenylphosphine oxide.
Causality: The Wittig reaction involves the formation of a betaine or an oxaphosphetane intermediate, and the stability of the ylide influences the stereochemical outcome.[4][5][6] Triphenylphosphine oxide is a thermodynamically stable and often poorly soluble byproduct that can complicate purification.
Troubleshooting Protocol:
-
Ylide Selection for Stereocontrol:
-
For (Z)-alkenes, use non-stabilized ylides (e.g., from alkylphosphonium salts) with salt-free conditions.
-
For (E)-alkenes, use stabilized ylides (e.g., Ph₃P=CHCO₂Et).
-
-
Improving Yield:
-
Ensure complete formation of the ylide by using a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS).
-
Run the reaction under anhydrous and inert conditions (N₂ or Ar) to prevent ylide quenching.
-
-
Triphenylphosphine Oxide Removal:
-
Crystallization: This byproduct can sometimes be removed by crystallization from a nonpolar solvent like hexane or ether.
-
Chromatography: Careful column chromatography can separate the desired alkene from the phosphine oxide.
-
Alternative Reagents: Consider using a Horner-Wadsworth-Emmons reagent, which generates a water-soluble phosphate byproduct that is easier to remove during aqueous workup.
-
Data Presentation: Ylide Type and Expected Major Isomer
| Ylide Type | R Group on Ylide | Expected Major Isomer |
| Non-stabilized | Alkyl, H | (Z)-alkene |
| Stabilized | -CO₂R, -CN, -C(O)R | (E)-alkene |
Nucleophilic Addition with Organometallics (e.g., Grignard Reagents)
Issue: Formation of the Cannizzaro products (alcohol and carboxylic acid) alongside the expected secondary alcohol.
Causality: Grignard reagents are not only strong nucleophiles but also strong bases.[10][11] The basicity of the Grignard reagent can induce the Cannizzaro reaction, especially if the nucleophilic addition is slow.
Troubleshooting Protocol:
-
Inverse Addition: Add the this compound solution slowly to the Grignard reagent to maintain an excess of the nucleophile and minimize the concentration of the aldehyde in the presence of the base.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over the Cannizzaro pathway.
-
Use of Less Basic Organometallics: Consider using organocuprates, which are generally less basic than Grignard reagents and can be more selective for 1,2-addition.[12]
Experimental Workflow: Grignard Addition
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for 2-Chloro-4-methoxybenzaldehyde
Welcome to the comprehensive technical support guide for 2-Chloro-4-methoxybenzaldehyde (CAS: 54439-75-7). This document is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the stability, storage, and handling of this versatile chemical intermediate. Here, you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound to ensure its stability?
A1: To maintain the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The compound should be kept in a tightly sealed container to prevent exposure to air and moisture. Store the container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1] For extended storage, refrigeration is recommended.
Q2: I've noticed the white powder has developed a yellowish or brownish tint. What does this indicate?
A2: A color change from white to a yellowish or brownish hue is a common indicator of degradation. This is often due to the oxidation of the aldehyde group to the corresponding carboxylic acid, 2-chloro-4-methoxybenzoic acid, particularly upon exposure to air and light.[2][3] The presence of this acidic impurity can affect the outcome of your reactions.
Q3: Is this compound sensitive to light?
A3: Yes, substituted benzaldehydes can be sensitive to light. UV irradiation can induce photochemical degradation.[1][4] Studies on similar chlorinated benzaldehydes have shown that UV light can lead to homolytic cleavage of the C-Cl bond and other degradation pathways.[1][4] Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.
Q4: What are the primary chemical incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, which can rapidly convert the aldehyde to a carboxylic acid. It should also be kept away from strong bases, which can potentially catalyze aldol condensation or other side reactions.[5]
Stability and Degradation Pathways
Understanding the mechanisms behind the degradation of this compound is key to preventing it. The two primary pathways of concern are oxidation and photodegradation.
Oxidation (Air Sensitivity)
The aldehyde functional group is susceptible to autoxidation, a free-radical chain reaction that occurs in the presence of molecular oxygen.[3][6] This process is often initiated by light, heat, or the presence of radical initiators. The primary product of this oxidation is 2-chloro-4-methoxybenzoic acid.
The generally accepted mechanism for benzaldehyde autoxidation involves the formation of a benzoyl radical, which then reacts with oxygen to form a benzoylperoxy radical. This radical can then abstract a hydrogen from another molecule of the aldehyde to form perbenzoic acid and another benzoyl radical, thus propagating the chain reaction.[2]
Photodegradation
Exposure to ultraviolet (UV) light can provide the energy needed to initiate degradation. For chlorinated benzaldehydes, this can involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species.[1][4] These highly reactive radicals can then participate in a variety of secondary reactions, leading to a mixture of degradation products.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound.
Visual Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting common stability-related issues.
Caption: Troubleshooting workflow for stability issues with this compound.
Experimental Protocols
Protocol 1: Purification of Discolored this compound via Acid-Base Extraction and Recrystallization
This protocol is designed to remove the acidic impurity, 2-chloro-4-methoxybenzoic acid, followed by recrystallization to obtain a high-purity product.
Materials:
-
Discolored this compound
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Hexanes
-
Separatory funnel, Erlenmeyer flasks, beakers, Büchner funnel, filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10 mL of solvent per gram of solid).
-
Acidic Impurity Removal:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate. You may observe gas evolution (CO₂) as the acidic impurity is neutralized. Swirl gently and vent the funnel frequently. Repeat the wash until no more gas evolves.[7]
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water, followed by a brine wash to facilitate the separation of the layers and remove residual water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, neutralized aldehyde.
-
Recrystallization:
-
Dissolve the crude aldehyde in a minimal amount of hot ethanol in an Erlenmeyer flask.[8]
-
Once fully dissolved, slowly add hexanes dropwise until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
Protocol 2: Analytical Confirmation of Purity
To confirm the purity of the starting material or the purified product, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.
TLC Method:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) can be a good starting point. Adjust the polarity as needed.
-
Visualization: UV light (254 nm). The aldehyde should appear as a dark spot. The carboxylic acid impurity, if present, will have a lower Rf value (be more polar).
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.
-
Detection: UV detector at a wavelength where both the aldehyde and potential impurities absorb (e.g., 254 nm).
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [9] |
| Molecular Weight | 170.59 g/mol | [9] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. | [10][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation | Semantic Scholar [semanticscholar.org]
- 5. Oscillatory oxidation of benzaldehyde by air. 1. Experimental observations (Journal Article) | OSTI.GOV [osti.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Safe Handling of 2-Chloro-4-methoxybenzaldehyde
Welcome to the Technical Support Center for 2-Chloro-4-methoxybenzaldehyde (CAS No. 54439-75-7). This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust safety protocols to ensure your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling, storage, and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4) and Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2).[1] Some suppliers also indicate that it may be harmful by inhalation and in contact with skin, and can be irritating to mucous membranes and the upper respiratory tract.[2][3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and engineering controls.
Q2: What Personal Protective Equipment (PPE) is required when working with this compound?
A2: A comprehensive PPE strategy is non-negotiable. The causality here is direct: preventing exposure through all potential routes—inhalation, dermal contact, and ingestion.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2][3]
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield.[2][3]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Q3: What are the proper storage conditions for this compound?
A3: To maintain its stability and prevent hazardous situations, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be stored away from incompatible materials, such as strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[2]
Q4: How should I dispose of waste containing this chemical?
A4: Waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][4] Due to its long-term aquatic toxicity, do not allow the material to enter drains or water courses.[1][2] Contaminated material should be collected in a suitable, sealed container and disposed of via a licensed professional waste disposal service.[2] One suggested method for organic materials is to dissolve them in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
Q5: What should I do in case of an accidental spill?
A5: In the event of a spill, evacuate personnel from the immediate area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material like sand or vermiculite.[2] Sweep up the material, taking care not to create dust, and place it into a suitable, closed container for disposal.[2] Ensure the contaminated area is thoroughly cleaned and ventilated.[4]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 54439-75-7 | [1][2][5] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][5] |
| Molecular Weight | 170.59 g/mol | [1][5] |
| Appearance | Solid | |
| Boiling Point | 271.2 ± 20.0 °C at 760 mmHg | [2] |
| Flash Point | 121.9 ± 20.8 °C | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues that may arise during experimentation.
Issue 1: Low Yield or Stalled Reaction in Nucleophilic Aromatic Substitution (SNAr)
-
Q: I am attempting an SNAr reaction to displace the chloride with a nucleophile, but the reaction is either very slow or gives a low yield. What could be the cause?
-
A: The reactivity of the aryl chloride in this compound is influenced by the electronic effects of the aldehyde and methoxy groups. While the aldehyde group is electron-withdrawing and activates the ring towards nucleophilic attack (primarily at the ortho and para positions), the methoxy group is electron-donating, which can deactivate the ring.
Potential Causes & Solutions:
-
Insufficient Activation: The combined electronic effects may not be sufficient for your chosen nucleophile and conditions.
-
Solution: Consider using a stronger nucleophile or increasing the reaction temperature. Be aware that higher temperatures can lead to side reactions.
-
-
Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: Ensure you are using an appropriate polar aprotic solvent (e.g., DMSO, DMF) that can stabilize the charged intermediate (Meisenheimer complex).
-
-
Base Strength: If your reaction requires a base to deprotonate the nucleophile, its strength is important.
-
Solution: A base that is too weak may not generate enough of the active nucleophile. A base that is too strong could lead to side reactions with the aldehyde. A moderate base like potassium carbonate is often a good starting point.
-
-
Issue 2: Unidentified Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
-
Q: During a Suzuki-Miyaura coupling, I am observing significant byproduct formation alongside my desired product. What are the likely side reactions?
-
A: While a powerful tool, palladium-catalyzed cross-coupling can be susceptible to side reactions, particularly with functionalized substrates.
Potential Causes & Solutions:
-
Dehalogenation: This is a common side reaction where the aryl chloride is replaced by a hydrogen atom from a solvent or reagent source.
-
Solution: This can be minimized by carefully selecting the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation. Also, ensure your reagents and solvents are pure and anhydrous.
-
-
Homocoupling: Your boronic acid partner may react with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction with the Aldehyde: The aldehyde group is generally stable under Suzuki conditions but can sometimes interfere, especially at high temperatures or with certain catalyst systems.
-
Solution: If you suspect aldehyde interference, try running the reaction at a lower temperature for a longer period.
-
-
Issue 3: Product Degradation During Aqueous Workup
-
Q: My reaction appears clean by TLC, but after an aqueous workup, I see new spots and a lower yield. What is happening?
-
A: The product's stability to the pH of your workup solution is a key consideration.
Potential Causes & Solutions:
-
Acid/Base Sensitivity: The product, containing both an aldehyde and an ether linkage, might be sensitive to strongly acidic or basic conditions, which could catalyze hydrolysis or other decomposition pathways.
-
Solution: Test the stability of your product. Before working up the entire reaction, take a small aliquot of the crude mixture and expose it to the acidic or basic solution you plan to use. Monitor by TLC. If degradation occurs, modify your workup to use milder conditions, such as a saturated ammonium chloride solution or a bicarbonate wash, to avoid pH extremes.
-
-
Emergency Response Workflow
The following diagram outlines the critical steps for responding to an accidental exposure to this compound.
References
Technical Support Center: Improving Regioselectivity in 2-Chloro-4-methoxybenzaldehyde Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 2-Chloro-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the regioselectivity of their synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Understanding the Challenge: A Tale of Two Directing Groups
The core challenge in predicting the outcome of reactions with this compound lies in the competing electronic effects of its two substituents. The methoxy group (-OCH₃) is a strong activating, ortho, para-director due to its ability to donate electron density into the aromatic ring through resonance.[1][2] Conversely, the chlorine atom (-Cl) is a deactivating, yet also ortho, para-directing group.[2] This creates a nuanced situation where the position of electrophilic attack or metalation is not always straightforward, often leading to mixtures of isomers. This guide will help you dissect these competing influences and strategically select conditions to favor your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Electrophilic Aromatic Substitution
Question: I am attempting a nitration reaction on this compound and obtaining a mixture of products. How can I favor substitution at the C5 position?
Answer: This is a classic case of competing directing groups. The methoxy group strongly activates the ortho (C3 and C5) and para (C6) positions. The chloro group also directs ortho (C3) and para (C6). Both groups direct to C3 and C6. However, the C5 position is only strongly activated by the methoxy group.
Troubleshooting Workflow for Electrophilic Aromatic Substitution
Caption: Troubleshooting workflow for electrophilic substitution.
Experimental Protocol: Regioselective Nitration
-
Preparation: Dissolve this compound (1 equivalent) in acetic anhydride at -10°C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add a pre-chilled solution of nitric acid (1.1 equivalents) in acetic anhydride to the reaction mixture, maintaining the temperature below 0°C.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 5-nitro-2-chloro-4-methoxybenzaldehyde.
Causality: By using a milder nitrating system and lower temperatures, the reaction becomes more selective for the most electron-rich position, which is C5, due to the powerful activating effect of the methoxy group. The more aggressive HNO₃/H₂SO₄ mixture is less discriminating and can lead to substitution at other activated positions.
FAQ 2: Directed Ortho-Metalation (DoM)
Question: I'm trying to perform a Directed ortho-Metalation (DoM) using n-butyllithium to introduce a substituent at the C3 position, but I'm getting low yields and significant addition to the aldehyde. What am I doing wrong?
Answer: The aldehyde group is highly electrophilic and will readily react with strong nucleophiles like n-butyllithium.[3] Direct metalation without protecting the aldehyde is generally not feasible. The key to a successful DoM on this substrate is to protect the aldehyde with a group that also functions as a Directed Metalation Group (DMG).
Protecting Group Strategies for DoM
| Protecting Group/DMG | Deprotonation Conditions | Key Advantages | Deprotection |
| α-amino alkoxide (in situ) | n-BuLi or s-BuLi, TMEDA, THF, -78°C | Forms in situ; powerful DMG. | Acidic work-up (e.g., aq. NH₄Cl, then HCl). |
| Diethyl Acetal | n-BuLi or s-BuLi, THF, -78°C to -20°C | Stable and easy to form. | Mild acid (e.g., 2M HCl) at room temperature.[3] |
| Hydrazone (e.g., DIMHY) | n-BuLi or LDA, THF, -78°C | Robust DMG; allows for a range of electrophiles. | Ozonolysis or oxidative cleavage. |
Logical Workflow for Directed Ortho-Metalation
Caption: Workflow for successful Directed Ortho-Metalation.
Experimental Protocol: DoM via in situ α-amino alkoxide
-
Amine Lithiation: To a solution of N,N,N'-Trimethylethylenediamine (1.2 equivalents) in anhydrous THF at -78°C, add n-butyllithium (1.2 equivalents) dropwise.
-
Alkoxide Formation: After 15 minutes, add a solution of this compound (1 equivalent) in anhydrous THF. Stir for 30 minutes at -78°C to form the lithium α-amino alkoxide in situ.
-
ortho-Lithiation: Add a second charge of n-butyllithium or s-butyllithium (1.2 equivalents) and stir for 1-2 hours at -78°C.
-
Electrophilic Quench: Add your desired electrophile (e.g., TMSCl, I₂, DMF) (1.5 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of NH₄Cl. Acidify the aqueous layer with 2M HCl and stir for 1 hour to hydrolyze the intermediate. Extract with ethyl acetate, wash, dry, and purify.
Causality: The in situ formation of the α-amino alkoxide protects the aldehyde and presents a powerful chelating group that directs the organolithium base to deprotonate the adjacent C3 proton.[3] This strategy overcomes the inherent reactivity of the aldehyde and provides excellent regiocontrol.
FAQ 3: Palladium-Catalyzed Cross-Coupling Reactions
Question: I am running a Suzuki-Miyaura coupling reaction with an arylboronic acid, but I am observing low conversion. How can I improve the reactivity at the C2-chloro position?
Answer: Aryl chlorides are notoriously less reactive in Suzuki-Miyaura couplings compared to aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[4] For a sterically hindered and electron-rich substrate like this, the choice of catalyst system is critical.
Key Factors for Successful Suzuki-Miyaura Coupling
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential. They promote the oxidative addition of the aryl chloride and stabilize the active Pd(0) species.[4]
-
Palladium Precursor: While Pd(PPh₃)₄ can sometimes be effective, precursors like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate ligands, often give better results.
-
Base and Solvent: The choice of base is crucial for the transmetalation step. Strong bases like K₃PO₄ or Cs₂CO₃ are often required. Aprotic polar solvents like 1,4-dioxane or toluene are commonly used.
Recommended Catalyst Systems for Aryl Chlorides
| Ligand | Palladium Precursor | Typical Base | Solvent |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ | Toluene, 1,4-Dioxane |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ | Toluene, 1,4-Dioxane |
| RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 100-110°C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
Causality: The use of bulky, electron-rich Buchwald-type ligands (like SPhos) accelerates the rate-limiting oxidative addition of the palladium catalyst to the C-Cl bond.[4] The strong base (K₃PO₄) facilitates the transmetalation step, where the organic group is transferred from boron to palladium, completing the catalytic cycle efficiently.
References
Overcoming challenges in the scale-up of 2-Chloro-4-methoxybenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab bench to pilot plant production. We will delve into the common challenges, providing field-proven insights and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthesis route for this compound?
For industrial and large-scale synthesis, the Vilsmeier-Haack reaction is the most widely adopted and reliable method. This reaction involves the formylation of 3-chloroanisole using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2]
Q2: Why is the Vilsmeier-Haack reaction preferred over other formylation methods like Gattermann or Reimer-Tiemann for this specific molecule?
The Vilsmeier-Haack reaction offers several advantages for this substrate:
-
Substrate Suitability: It is highly effective for electron-rich aromatic compounds like 3-chloroanisole, where the methoxy group provides strong activation.[3]
-
Milder Conditions: Compared to Friedel-Crafts type reactions, it does not require a strong Lewis acid, which can sometimes lead to unwanted side reactions or degradation of the starting material.
-
Regioselectivity: The powerful directing effect of the methoxy group strongly favors formylation at the para position, leading to the desired 2-chloro-4-methoxy isomer with high selectivity.[2]
-
Reagent Accessibility: The reagents (POCl₃ and DMF) are common, relatively inexpensive industrial chemicals.
In contrast, the Gattermann reaction often involves highly toxic hydrogen cyanide[4][5], and the Reimer-Tiemann reaction is primarily used for phenols and can suffer from lower yields and the formation of ortho isomers.[6][7]
Q3: What is the general reaction scheme and mechanism?
The synthesis proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the 3-chloroanisole ring and subsequent hydrolysis.
Caption: Vilsmeier-Haack synthesis workflow.
The mechanism involves the initial reaction of DMF with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9] The electron-rich 3-chloroanisole then attacks this electrophile, leading to an iminium intermediate which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[2]
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the scale-up of the Vilsmeier-Haack synthesis of this compound.
Category 1: Reaction Performance & Yield
Q: My reaction has stalled, or the conversion rate is unacceptably low. What are the likely causes and solutions?
A: Low conversion is a common challenge when moving from bench to pilot scale. Several factors could be at play.
-
Cause 1: Inactive Vilsmeier Reagent due to Moisture.
-
Explanation: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly consume both POCl₃ and the active chloroiminium ion, halting the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored DMF and POCl₃. The reactor should be thoroughly dried and operated under an inert atmosphere (e.g., nitrogen).
-
-
Cause 2: Incorrect Stoichiometry or Addition Order.
-
Explanation: The ratio of POCl₃ to DMF is critical for efficient reagent formation. Furthermore, the 3-chloroanisole should only be added after the Vilsmeier reagent has been fully formed.
-
Solution: Typically, a slight excess of POCl₃ (1.1-1.5 equivalents) relative to DMF is used. The reagent is prepared by adding POCl₃ slowly to DMF at a low temperature (0-10 °C). Only after this mixture has been allowed to stir and form the reagent should the 3-chloroanisole be introduced.
-
-
Cause 3: Insufficient Reaction Temperature or Time.
-
Explanation: While the Vilsmeier reagent is reactive, the substrate (3-chloroanisole) is moderately deactivated by the chlorine atom. The reaction may require thermal energy to proceed at a reasonable rate.[2]
-
Solution: After the addition of the substrate, the reaction temperature is often raised. Monitor the reaction progress using an appropriate analytical method (TLC, GC, or HPLC). If the reaction is slow, consider extending the reaction time or cautiously increasing the temperature (e.g., to 40-60 °C), while being mindful of potential side-product formation.
-
Category 2: Impurity Profile & Selectivity
Q: I am observing significant impurities, particularly an isomeric aldehyde. How can I improve the purity of my crude product?
A: Isomer formation is a key concern in electrophilic aromatic substitution.
-
Cause 1: Formation of the 4-Chloro-2-methoxy Isomer.
-
Explanation: While the methoxy group is a powerful para-director, some ortho-substitution can occur, leading to the undesired 4-chloro-2-methoxybenzaldehyde isomer. This is often exacerbated by higher reaction temperatures.
-
Solution: Maintain strict temperature control. Lowering the reaction temperature can significantly improve para-selectivity.[2] A balance must be struck between reaction rate and selectivity.
-
-
Cause 2: Diformylation or Other Side Reactions.
-
Explanation: Under overly harsh conditions (high temperature, long reaction times, or large excess of Vilsmeier reagent), diformylation or polymerization can occur, leading to tar-like byproducts.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.3 equivalents relative to the substrate). Avoid excessive reaction temperatures and monitor the reaction to stop it once the starting material is consumed.
-
Category 3: Work-up and Isolation Challenges
Q: The work-up procedure is problematic. I'm experiencing emulsions, difficult phase separations, or incomplete hydrolysis.
A: The quenching and isolation steps are critical for a successful scale-up.
-
Cause 1: Uncontrolled Quench.
-
Explanation: The reaction mixture contains unreacted POCl₃ and other reactive intermediates. Quenching by adding the reaction mass to water is highly exothermic and can be violent if not controlled. This can also lead to product degradation.
-
Solution: The recommended procedure is a "reverse quench," where the reaction mixture is added slowly to a cold, stirred solution of aqueous base (e.g., sodium acetate or sodium carbonate solution).[8] This neutralizes the acidic byproducts and facilitates a controlled hydrolysis of the iminium salt intermediate to the aldehyde.
-
-
Cause 2: Persistent DMF in the Product.
-
Explanation: DMF is a high-boiling point (153 °C) solvent and can be difficult to remove from the final product, especially under vacuum at temperatures that won't degrade the aldehyde.
-
Solution: During work-up, perform multiple aqueous washes to extract the majority of the water-soluble DMF. For final purification, recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) is often more effective and scalable than column chromatography.
-
-
Cause 3: Product Oiling Out or Poor Crystallization.
-
Explanation: The presence of impurities can inhibit crystallization, causing the product to separate as an oil.
-
Solution: Ensure the work-up was effective in removing impurities. If the product oils out, try adding seed crystals or adjusting the solvent system for recrystallization. A solvent screen at the lab scale is highly recommended before attempting a large-scale crystallization.
-
Data & Protocol Summaries
Table 1: Recommended Parameters for Scale-Up
| Parameter | Lab Scale Recommendation | Scale-Up Consideration |
| Reagent Purity | Anhydrous grade | Verify water content (<0.1%) of DMF and POCl₃. |
| POCl₃ to DMF Ratio | 1.1 : 1.0 | Maintain ratio; ensure efficient mixing. |
| Vilsmeier Reagent Prep | 0-10 °C | Use reactor with high cooling capacity. Slow, subsurface addition of POCl₃ is critical to control the exotherm. |
| Substrate Addition | Add neat or in solvent at 10-20 °C | Controlled addition rate to manage reaction exotherm. |
| Reaction Temperature | 25-60 °C | Monitor internal temperature closely. Use jacketed reactor for precise control. |
| Work-up/Quench | Pour into ice/water | CRITICAL: Add reaction mass to a chilled (0-10 °C) aqueous solution of sodium acetate or carbonate. |
| Purification | Chromatography / Recrystallization | Recrystallization from an isopropanol/water or ethanol is preferred for scale. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Reaction Monitoring of 2-Chloro-4-methoxybenzaldehyde by TLC and HPLC
Welcome to the technical support center for monitoring reactions involving 2-Chloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges encountered during Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of complex molecules, precise reaction monitoring is paramount. For a starting material like this compound, which serves as a key building block in pharmaceuticals and other fine chemicals, tracking the conversion to its desired product is essential for optimizing reaction conditions, maximizing yield, and minimizing impurities.[1] Both TLC and HPLC are powerful techniques for this purpose, each with its own set of advantages and potential pitfalls. This guide provides a comprehensive framework for their effective application.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and versatile technique for qualitative reaction monitoring.[2] It allows for the quick assessment of the presence of starting material, the formation of the product, and the potential generation of byproducts.
Frequently Asked Questions (FAQs) for TLC
Q1: My spots are streaking on the TLC plate. What could be the cause?
A1: Streaking is a common issue in TLC and can be attributed to several factors:
-
Sample Overloading: Applying too much sample to the plate is a primary cause of streaking.[3][4] Try diluting your sample significantly. A 1% solution is often a good starting point.[4]
-
Compound Polarity: Highly polar compounds, especially those with acidic or basic functional groups, can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (like acetic or formic acid, 0.1–2.0%) or base (like triethylamine, 0.1–2.0%) to your mobile phase can often resolve this.[3]
-
Incomplete Drying: If the spotting solvent is not fully evaporated before placing the plate in the developing chamber, it can lead to distorted spots. Ensure the spot is completely dry.
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting, placing the TLC plate under a high vacuum for a few minutes before development can help.[5]
Q2: I don't see any spots on my developed TLC plate, even under UV light. What should I do?
A2: This can be a frustrating problem with several potential solutions:
-
Compound is Not UV-Active: While the aromatic nature of this compound and many of its derivatives makes them UV-active, some products or byproducts may not be.[6] Try using a chemical stain for visualization. A potassium permanganate (KMnO4) stain or an anisaldehyde stain can be effective for a wide range of organic compounds. A dinitrophenylhydrazine (DNP) stain is highly selective for aldehydes and ketones.[2]
-
Sample is Too Dilute: The concentration of your compound might be below the detection limit. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[3]
-
Compound Volatility: If your compound is volatile, it may have evaporated from the plate, especially if you used a heat gun to dry it.[7]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spots are submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[4]
Q3: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
A3: Improving separation, or resolution, is key to effective TLC monitoring. Here are some strategies:
-
Change the Solvent System Polarity: If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent.[3] If the spots are too low (low Rf), the eluent is not polar enough, so you should increase the proportion of the polar solvent.[3]
-
Try a Different Solvent System: Sometimes, simply adjusting the ratio of your current solvents isn't enough. Experiment with different solvent systems. For moderately polar compounds like substituted benzaldehydes, mixtures of hexanes and ethyl acetate are common.[2] For more polar compounds, you might try a system with methanol in dichloromethane.[8]
-
Use a Cospot: A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is crucial when Rf values are similar. If you see a single, elongated spot, the starting material is likely still present. If the spots separate into a "snowman" shape, the reaction is proceeding.[9]
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are elongated or crescent-shaped | The compound is strongly acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[3] |
| Uneven solvent front | The TLC plate was tilted in the chamber, or the chamber was disturbed. | Rerun the TLC, ensuring the plate is level and the chamber remains undisturbed during development.[6] |
| Spots are very faint or invisible | The compound is not UV-active, or the sample is too dilute. | Use a chemical stain for visualization. Concentrate the sample or apply it multiple times to the same spot.[3] |
| Spots remain at the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent component.[3] |
| Spots run with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the amount of the polar solvent.[3] |
Experimental Protocol: TLC Monitoring of a Reaction
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), cospot (C), and reaction mixture (R).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of your this compound starting material to the SM and C lanes.
-
Using a fresh capillary tube, apply a small spot of your reaction mixture to the R and C lanes.
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (typically 254 nm). Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the 'R' lane and the appearance of a new spot indicates the reaction is progressing.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a quantitative and more precise method for reaction monitoring, providing detailed information on the conversion of starting material, the formation of product, and the presence of impurities.
Frequently Asked questions (FAQs) for HPLC
Q1: I'm seeing an unstable baseline (drift, noise, or wander) in my HPLC chromatogram. What are the common causes?
A1: Baseline instability is a frequent issue in HPLC and can originate from several sources:
-
Mobile Phase Issues: Inadequate degassing of the mobile phase can introduce air bubbles, causing noise.[10] Improper mixing of solvents or contamination can also lead to baseline drift. Always use high-purity, HPLC-grade solvents.[10]
-
Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, causing baseline drift. Using a column oven can help maintain a stable temperature.[11]
-
Column Contamination or Degradation: A contaminated or deteriorating column can lead to various baseline problems. Flushing the column with a strong solvent may help.[10]
-
System Leaks or Pump Issues: Leaks in the system or pulsations from the pump can cause baseline noise and wander.[10][12]
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification. Here's how to address it:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For basic compounds, a lower pH often results in more symmetric peaks.[12]
-
Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.[11]
-
Column Void: A void or channel in the column packing can cause peak splitting or broadening. This often requires replacing the column.[13]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening.[11]
Q3: How do I choose the right mobile phase for my analysis of this compound and its products?
A3: Mobile phase selection is crucial for achieving good separation.[14] For reversed-phase HPLC, which is common for this type of compound, you'll typically use a mixture of water and an organic solvent like acetonitrile or methanol.[15]
-
Start with a Gradient: A good starting point is to run a gradient elution to determine the approximate solvent composition needed to elute your compounds.[16]
-
Optimize the Isocratic Method: Based on the gradient run, you can develop an isocratic (constant composition) method. Adjust the ratio of organic solvent to water to achieve optimal resolution and run time.
-
Consider Additives: For compounds with acidic or basic groups, adding a buffer to control the pH or an ion-pairing reagent can improve peak shape and resolution.[14]
Troubleshooting Guide for HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High backpressure | Blockage in the system (e.g., plugged frit, contaminated column). | Back-flush the column. If the pressure remains high without the column, check for blockages in the system tubing or injector.[17] |
| No peaks or very small peaks | Detector issue (e.g., lamp off), injection problem, or sample is too dilute. | Check detector settings and lamp status. Ensure the injector is functioning correctly. Inject a more concentrated sample. |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity mobile phase. Clean the injector and flush the column. |
| Changes in retention time | Change in mobile phase composition, flow rate, or column temperature. | Prepare fresh mobile phase. Check the pump flow rate. Ensure the column oven is at the set temperature.[11] |
Experimental Protocol: HPLC Monitoring of a Reaction
-
Prepare the Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase using an inline degasser or by sparging with helium.
-
Equilibrate the System: Set up the HPLC system with a C18 column and pump the mobile phase through the system at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare the Samples:
-
Standard: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Reaction Sample: Take an aliquot from the reaction mixture and dilute it with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter.
-
-
Perform the Analysis:
-
Inject the standard solution to determine the retention time and response of the starting material.
-
Inject the prepared reaction sample.
-
-
Analyze the Data: Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm). The disappearance of the starting material peak and the appearance of a new product peak indicate reaction progression. The purity can be estimated by the area percentage of the product peak relative to the total area of all peaks.
Visualization of Workflows
TLC Monitoring Workflow
Caption: A streamlined workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
HPLC Monitoring Workflow
Caption: A systematic process for quantitative reaction monitoring using High-Performance Liquid Chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. mastelf.com [mastelf.com]
- 16. academic.oup.com [academic.oup.com]
- 17. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-4-methoxybenzaldehyde: A Comparative Approach
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous characterization of intermediates is paramount. 2-Chloro-4-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of more complex molecules.[1] Its purity and structural integrity directly impact the yield and safety profile of the final active pharmaceutical ingredient. Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight confirmation and structural elucidation of such compounds.
This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental design, compare viable analytical alternatives, and provide actionable, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for the robust analysis of this and structurally related compounds.
Section 1: Foundational Mass Spectrometry Profile
Before delving into comparative methods, we must first understand the fundamental properties of our target analyte, this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[2] |
| Molecular Weight | 170.59 g/mol | PubChem[2] |
| Monoisotopic Mass | 170.0134572 Da | PubChem[2] |
| Key Substituents | Aldehyde (-CHO), Chloro (-Cl), Methoxy (-OCH₃) | N/A |
The presence of a volatile aldehyde group and a thermally stable aromatic core makes this compound an excellent candidate for analysis by Gas Chromatography coupled with Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI).[3]
Section 2: Electron Ionization (EI) and the Predicted Fragmentation Pathway
Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to predictable and reproducible fragmentation.[3] This fragmentation pattern serves as a chemical fingerprint, invaluable for structural confirmation. While an experimental spectrum for this specific molecule is not widely published, we can predict its fragmentation pathway with high confidence by drawing parallels with the known behavior of benzaldehyde and considering the electronic effects of the chloro and methoxy substituents.[4]
The standard EI energy of 70 eV is utilized to ensure that sufficient energy is imparted to overcome the ionization potential and induce fragmentation, resulting in a stable and reproducible mass spectrum.[3]
Predicted Fragmentation of this compound
The fragmentation of substituted benzaldehydes typically initiates with the loss of weakly bound groups from the molecular ion [M]⁺•. For this compound, the molecular ion peak [C₈H₇ClO₂]⁺• is expected at m/z 170, with an M+2 isotope peak at m/z 172 of approximately one-third the intensity, characteristic of the presence of a single chlorine atom.
Key fragmentation steps are predicted as follows:
-
Loss of a Hydrogen Radical (H•): The M-1 peak at m/z 169 arises from the loss of the aldehydic hydrogen, forming a stable acylium ion. This is a common fragmentation for aldehydes.[4]
-
Loss of the Aldehyde Group (•CHO): Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (29 Da), yielding a chloromethoxy-substituted phenyl cation at m/z 141.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the hydrogen radical, the resulting acylium ion (m/z 169) can lose a neutral molecule of carbon monoxide (28 Da) to form the same phenyl cation at m/z 141.
-
Loss of a Methyl Radical (•CH₃): The methoxy group can undergo fragmentation through the loss of a methyl radical (15 Da) from the molecular ion, leading to a fragment at m/z 155. This is a characteristic loss for methoxy-substituted aromatics.
-
Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a fragment at m/z 135.
The following diagram illustrates this predicted pathway.
Caption: Predicted EI fragmentation pathway for this compound.
Table 2: Predicted Key Fragments and m/z Values
| m/z (mass-to-charge) | Proposed Fragment Ion | Neutral Loss | Comments |
| 170/172 | [C₈H₇ClO₂]⁺• | - | Molecular Ion (M⁺•) with Cl isotope pattern |
| 169 | [C₈H₆ClO₂]⁺ | H• | Loss of aldehydic hydrogen |
| 155 | [C₇H₄ClO₂]⁺ | •CH₃ | Loss of methyl radical from methoxy group |
| 141 | [C₇H₆ClO]⁺ | •CHO or (H• + CO) | Loss of formyl radical or sequential loss |
| 135 | [C₈H₇O₂]⁺ | Cl• | Loss of chlorine radical |
Section 3: Comparative Analysis of Analytical Methodologies
While GC-MS with EI is a primary choice, other techniques offer distinct advantages depending on the analytical goal, such as analyzing complex mixtures or thermally labile compounds.
Table 3: Comparison of Mass Spectrometry-Based Methods
| Technique | Ionization Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS (EI) | High-energy electrons bombard the sample.[5] | Highly reproducible fragmentation, extensive libraries for identification, excellent for volatile compounds. | Can cause extensive fragmentation, potentially leading to the absence of a molecular ion peak for some compounds.[5] Not suitable for non-volatile or thermally labile molecules. | Purity assessment, structural confirmation of volatile compounds, identification of unknown impurities. |
| LC-MS (ESI/APCI) | Soft ionization; ions are formed in a solution phase. | Suitable for a wide range of polarities and molecular weights, including non-volatile and thermally labile compounds. Minimal fragmentation preserves the molecular ion. | Fragmentation is less extensive and may require MS/MS for structural detail. Matrix effects can suppress ionization. | Analysis in complex biological matrices, quantification of parent compounds, analysis of thermally sensitive molecules.[6][7] |
| High-Resolution MS (e.g., TOF, Orbitrap) | Measures m/z with very high accuracy. | Provides unambiguous elemental composition determination.[8] Can differentiate between isobaric interferences. | Higher instrument cost and complexity. | Definitive identification of novel impurities, metabolite identification, confirmation of elemental composition. |
For routine quality control and identity confirmation of this compound, GC-MS with EI offers the most direct and cost-effective solution, providing a rich, structurally informative fingerprint. LC-MS would be the method of choice if the analyte were part of a complex mixture (e.g., a reaction monitoring sample) or if degradation was a concern.[6]
Section 4: Experimental Protocol: GC-MS Analysis
This protocol provides a robust, self-validating workflow for the analysis of this compound. The causality for each parameter selection is explained to ensure adaptability.
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
1.1 Rationale: Ethyl acetate is an excellent solvent for aromatic aldehydes and is highly compatible with common GC stationary phases. A concentration of ~1 mg/mL is ideal to avoid detector saturation while ensuring a strong signal.
-
1.2 Procedure: Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with GC-grade ethyl acetate. Vortex for 30 seconds. Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation & Conditions:
-
2.1 Rationale: A standard non-polar column (e.g., HP-5MS) provides good separation for a wide range of semi-volatile organic compounds. The temperature program is designed to ensure the analyte is fully volatilized and elutes as a sharp peak, separated from any potential solvent or impurity peaks.
-
2.2 Parameters:
-
System: Agilent GC-MSD or equivalent.[9]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C. Causality: Ensures rapid volatilization without thermal degradation.
-
Injection Volume: 1 µL, Split ratio 50:1. Causality: Prevents column overloading and ensures sharp peak shape.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C. Causality: This program ensures elution of the analyte and cleanses the column of higher-boiling impurities.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. Causality: Covers the molecular weight of the analyte and its expected fragments.
-
-
-
Data Analysis & Validation:
-
3.1 Rationale: The analysis validates the experiment by confirming the retention time and matching the acquired spectrum against the predicted fragmentation pattern and library data.
-
3.2 Procedure:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum from the apex of this peak.
-
Confirm the presence of the molecular ion at m/z 170 and the characteristic M+2 isotope peak at m/z 172.
-
Identify the key fragment ions (m/z 169, 155, 141, etc.) as predicted in Table 2.
-
(Optional but Recommended) Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for a match confirmation.
-
-
Conclusion
The mass spectrometric analysis of this compound is most effectively and routinely accomplished using GC-MS with Electron Ionization. This method provides a definitive chemical fingerprint, allowing for unambiguous confirmation of both molecular weight and structure. By understanding the predictable fragmentation pathways based on fundamental chemical principles and the behavior of analogous structures, a scientist can confidently interpret the resulting data. While alternative techniques like LC-MS offer advantages for specific applications, the GC-MS workflow detailed here represents a robust, reliable, and scientifically sound approach for the quality control and characterization of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Comparative Guide to the Quantification of 2-Chloro-4-methoxybenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Chloro-4-methoxybenzaldehyde
This compound (C₈H₇ClO₂) is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1][2] Its molecular structure, featuring a reactive aldehyde group and substituted benzene ring, makes it a versatile intermediate. The purity and concentration of this starting material are critical quality attributes, as they directly influence the yield, impurity profile, and overall safety and efficacy of the final product. Consequently, robust and reliable analytical methods for its precise quantification are not merely a matter of procedural compliance but a fundamental necessity for process control, quality assurance, and regulatory submission.
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the optimal method for your specific application. All methodologies are presented with a focus on self-validating principles, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[3][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the most powerful and versatile technique for the analysis of non-volatile, thermally labile organic compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (typically a packed column) and a liquid mobile phase, with detection achieved by measuring its absorbance of UV light.
Principle of the Method
This method utilizes a reversed-phase C18 column, where the stationary phase is non-polar (octadecylsilane) and the mobile phase is a more polar mixture of acetonitrile and water.[6] this compound, being a moderately polar molecule, will preferentially interact with the stationary phase. By gradually increasing the proportion of the less polar organic solvent (acetonitrile) in the mobile phase (a gradient elution), the analyte is progressively eluted from the column and separated from potential impurities. Quantification is achieved by integrating the area of the analyte's peak in the chromatogram and comparing it to a calibration curve generated from reference standards.
Detailed Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound Reference Standard: Purity ≥ 99.5%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure
-
Methanol: HPLC grade (for sample and standard preparation)
2. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Scientist's Note: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and resolution for aromatic compounds like our target analyte. The 150 mm length offers a good balance between resolution and analysis time.
-
-
Column Temperature: 30 °C.
-
Scientist's Note: Maintaining a constant column temperature is critical for ensuring reproducible retention times. 30 °C is slightly above ambient to negate fluctuations in room temperature.
-
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0.0 40 10.0 80 12.0 80 12.1 40 | 15.0 | 40 |
-
Scientist's Note: A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe, while also producing a sharp, symmetrical peak for the main analyte.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm.
-
Scientist's Note: The benzaldehyde moiety provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity for this analyte. A full UV scan of the reference standard is recommended to determine the absolute wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes.
-
Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with methanol.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh an amount of the test sample expected to contain ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate and filter through a 0.45 µm syringe filter prior to injection.
4. System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
-
Perform five replicate injections of a mid-range calibration standard (~100 µg/mL).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is between 0.9 and 1.5.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.
-
Inject the sample solutions and determine the concentration from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC-UV.
Advantages & Limitations
-
Advantages: High specificity and selectivity, allowing for quantification even in the presence of impurities. High precision and accuracy. Well-suited for routine quality control. Method validation is straightforward according to ICH guidelines.[5][7]
-
Limitations: Requires more expensive instrumentation and solvents compared to UV-Vis. Analysis time is longer. The compound must be soluble in the mobile phase.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an ideal technique for analyzing volatile or semi-volatile compounds that are thermally stable. This compound, with a molecular weight of 170.59 g/mol , is sufficiently volatile for GC analysis.[1]
Principle of the Method
In GC, the sample is vaporized in a heated injector and swept by an inert carrier gas (e.g., helium) through a capillary column. The column contains a stationary phase (a thin liquid or polymer coating on the inside wall). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster. The Flame Ionization Detector (FID) burns the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for quantification.
Detailed Experimental Protocol: GC-FID
1. Materials and Reagents:
-
This compound Reference Standard: Purity ≥ 99.5%
-
Ethyl Acetate or Chloroform: GC grade or higher
-
Internal Standard (IS): e.g., 3-Chlorobenzaldehyde or a suitable stable compound with a different retention time.
-
Scientist's Note: Using an internal standard corrects for minor variations in injection volume and instrument response, leading to improved precision. The IS should be structurally similar to the analyte but well-resolved chromatographically.[8]
-
2. Instrumentation and Chromatographic Conditions:
-
System: Gas chromatograph with a split/splitless injector and FID.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Scientist's Note: An HP-5MS is a robust, general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds, including substituted benzaldehydes.[9]
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Scientist's Note: A split injection is used for concentrated samples to avoid overloading the column, ensuring sharp peaks. The ratio may need optimization.
-
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
Scientist's Note: This temperature program ensures the analyte elutes at an optimal temperature for good peak shape while cleaning the column of any higher-boiling components.
-
-
Detector Temperature (FID): 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium or Nitrogen): 25 mL/min.
3. Preparation of Solutions:
-
Internal Standard Stock (1000 µg/mL): Prepare by dissolving ~25 mg of the IS in 25 mL of ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask, add a fixed volume of IS stock (e.g., 2.5 mL to achieve 100 µg/mL IS), and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of standards by diluting the standard stock solution. Each standard will contain a constant concentration of the IS.
-
Sample Solution: Accurately weigh a portion of the test sample into a volumetric flask, add the same fixed volume of IS stock, and dilute to volume with ethyl acetate to achieve a final analyte concentration within the calibration range.
4. Analysis:
-
Equilibrate the system.
-
Construct a calibration curve by plotting the ratio of the (analyte peak area / IS peak area) against the analyte concentration.
-
Inject the sample solutions and calculate the analyte concentration using the area ratio and the calibration curve.
GC-FID Workflow Diagram
Caption: Workflow for quantification of this compound by GC-FID.
Advantages & Limitations
-
Advantages: Excellent sensitivity and a very wide linear range. High resolution and efficiency. FID is robust and universal for organic compounds.
-
Limitations: The analyte must be thermally stable and sufficiently volatile. The injector and column can be susceptible to contamination from non-volatile matrix components. Not suitable for thermally labile impurities.
Method 3: UV-Visible Spectrophotometry (with Derivatization)
UV-Vis spectrophotometry is a simple, cost-effective technique that measures the absorbance of light by a substance in solution. While direct measurement is possible, specificity can be low. A more robust approach for aldehydes involves a chemical reaction to produce a new, strongly colored compound that can be measured in the visible spectrum, away from potential interferences.
Principle of the Method
This method is based on the reaction of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a 2,4-dinitrophenylhydrazone.[10][11] This derivative is a highly colored compound. When the solution is made basic with potassium hydroxide, a wine-red quinoidal ion is formed, which has a strong absorbance maximum around 480 nm.[11] The intensity of this color, measured by the spectrophotometer, is directly proportional to the concentration of the aldehyde in the original sample, according to the Beer-Lambert law.
Detailed Experimental Protocol: UV-Vis
1. Materials and Reagents:
-
This compound Reference Standard: Purity ≥ 99.5%
-
2,4-Dinitrophenylhydrazine (DNPH) Reagent: Saturated solution of DNPH in 2 M hydrochloric acid. (Handle with care, potential explosive when dry).
-
Potassium Hydroxide (KOH) Solution: Ethanolic solution (e.g., 10% w/v).
-
Methanol: ACS grade.
2. Instrumentation:
-
System: UV-Vis Spectrophotometer (double-beam recommended).
-
Cuvettes: 1 cm path length, quartz or glass.
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (e.g., 1-10 µg/mL): Prepare a series of working standards by diluting the stock solution with methanol.
4. Derivatization and Measurement Procedure:
-
Sample/Standard Reaction: Pipette a fixed volume (e.g., 1.0 mL) of each standard and sample solution into separate test tubes.
-
Pipette 1.0 mL of the DNPH reagent into each tube.
-
Pipette 1.0 mL of methanol into a separate tube to serve as the reagent blank.
-
Vortex all tubes and allow them to react for 30 minutes at room temperature.
-
Scientist's Note: This incubation period is crucial to ensure the derivatization reaction goes to completion. The time may need to be optimized.
-
-
Color Development: Add 5.0 mL of the ethanolic KOH solution to each tube. Vortex immediately. A wine-red color will develop.
-
Allow the color to stabilize for 10 minutes.
-
Measurement: Set the spectrophotometer to measure absorbance at the λmax (determined by scanning a mid-range standard, approx. 480 nm).
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and sample solution.
5. Analysis:
-
Construct a calibration curve by plotting absorbance against concentration for the standards.
-
Determine the concentration of the samples from their absorbance using the linear regression equation of the calibration curve.
UV-Vis Workflow Diagram
Caption: Workflow for quantification of this compound by UV-Vis after DNPH derivatization.
Advantages & Limitations
-
Advantages: Simple, rapid, and inexpensive instrumentation. High sensitivity can be achieved with derivatization. Excellent for applications where high throughput is needed and the sample matrix is simple.
-
Limitations: Low specificity. Any other aldehydes or ketones present in the sample will interfere with the analysis, leading to erroneously high results. The method is destructive and provides no information on impurities.
Comparative Performance Summary
The choice of an analytical method is always a trade-off between various performance characteristics. The following table summarizes the expected performance of the three detailed methods for the quantification of this compound, based on typical validation data for similar analytes.[3][8][12]
| Parameter | HPLC-UV | GC-FID | UV-Vis (Derivatization) |
| Specificity | Very High | High | Low |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.2 µg/mL | ~1.5 µg/mL |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Analysis Time/Sample | ~15 min | ~15 min | ~5 min (post-reaction) |
| Instrumentation Cost | High | High | Low |
| Impurity Profiling | Yes | Yes | No |
Method Selection Guide: Which Technique is Right for You?
-
For Quality Control (QC) and Regulatory Submission: HPLC-UV is the gold standard. Its high specificity allows for the simultaneous quantification of the active ingredient and the profiling of impurities, which is a regulatory requirement. It is the most robust and reliable method for final product release and stability testing.
-
For Process Chemistry and Reaction Monitoring: GC-FID is an excellent choice, especially if the reaction solvent and other components are GC-amenable. It is fast, highly sensitive, and provides the resolution needed to track the consumption of starting material and the formation of the product.
-
For High-Throughput Screening or Preliminary Assays: UV-Vis with derivatization is ideal when cost and speed are the primary drivers and the sample matrix is known to be clean (i.e., free of other aldehydes/ketones). It can be used for rapid, semi-quantitative checks of fraction purity during process development before committing to a more rigorous chromatographic analysis.
Conclusion
The accurate quantification of this compound is paramount for ensuring the quality and consistency of downstream synthetic processes. While UV-Vis spectrophotometry offers a rapid and low-cost option for screening purposes, its inherent lack of specificity makes it unsuitable for rigorous quality control. Both HPLC-UV and GC-FID provide the high degree of specificity, accuracy, and precision required for robust quantification. The ultimate choice between HPLC and GC will depend on the specific context of the analysis, with HPLC being the preferred method for comprehensive purity and stability assessments, and GC offering a powerful alternative for process monitoring of this semi-volatile analyte.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
A Senior Application Scientist's Guide to 2-Chloro-4-methoxybenzaldehyde: A Comparative Analysis of Reactivity and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced World of Substituted Benzaldehydes
Substituted benzaldehydes are foundational pillars in the edifice of organic synthesis and medicinal chemistry. Their utility stems from the versatile reactivity of the aldehyde functional group, which serves as a gateway to a vast array of chemical transformations including oxidations, reductions, and carbon-carbon bond-forming reactions.[1] The true elegance of these molecules, however, lies in the profound influence exerted by substituents on the aromatic ring. These groups, through a delicate interplay of inductive and resonance effects, modulate the electronic properties of the entire molecule, dictating the electrophilicity of the carbonyl carbon and the nucleophilicity of the benzene ring.[2][3] An electron-withdrawing group (EWG) enhances the aldehyde's reactivity toward nucleophiles, while an electron-donating group (EDG) can temper it.[2][4]
This guide provides an in-depth comparison of 2-Chloro-4-methoxybenzaldehyde, a uniquely substituted aromatic aldehyde, with other common benzaldehydes. We will dissect how its specific substitution pattern—an ortho-chloro group and a para-methoxy group—creates a distinct reactivity profile. By juxtaposing it with alternatives like vanillin, 4-anisaldehyde, and 2-chlorobenzaldehyde, we aim to provide researchers with the field-proven insights necessary for rational compound design and reaction optimization.
Featured Compound: this compound
This compound (C₈H₇ClO₂) is a crystalline solid that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5][6] Its utility is derived from the specific electronic and steric characteristics imparted by its substituents.
Structural and Electronic Profile:
The reactivity of this compound is governed by the competing electronic effects of its two substituents:
-
2-Chloro Group: This group exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more electrophilic.[7] Its position ortho to the aldehyde also introduces potential steric hindrance that can influence the approach of nucleophiles.
-
4-Methoxy Group: This group exhibits a dual nature. It has a moderate electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.[4] The resonance effect is dominant, increasing electron density in the ring, particularly at the ortho and para positions relative to itself.
The combination of an ortho-EWG and a para-EDG creates a unique electronic environment that differentiates it from more simply substituted benzaldehydes.
Caption: Electronic influences in this compound.
Synthesis Protocol: O-Methylation of 2-Chloro-4-hydroxybenzaldehyde
A common and reliable method to synthesize this compound is through the methylation of the corresponding hydroxybenzaldehyde.[8] This protocol is a self-validating system; successful methylation can be easily confirmed by the disappearance of the phenolic proton signal in ¹H-NMR spectroscopy and a significant shift in polarity observed via Thin Layer Chromatography (TLC).
Experimental Workflow:
-
Dissolution: Dissolve 2-chloro-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Causality: DMF is chosen for its ability to dissolve both the organic substrate and the inorganic base, creating a homogeneous reaction environment.
-
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. An excess is used to drive the reaction to completion.
-
-
Methylation: Add iodomethane (CH₃I) (excess, ~1.5 eq) dropwise to the stirring mixture at room temperature.[8]
-
Causality: Iodomethane is a potent electrophile. The phenoxide ion attacks the methyl group in an Sₙ2 reaction, displacing the iodide leaving group. The reaction is typically run for 18 hours to ensure completion.[8]
-
-
Quenching & Extraction: After completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Causality: This step removes the water-soluble DMF and inorganic salts.
-
-
Washing & Drying: Wash the organic layer with saturated brine to remove residual water, then dry over anhydrous sodium sulfate.[8]
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.[8]
Comparative Analysis with Alternative Benzaldehydes
The choice of a substituted benzaldehyde is critical and depends on the desired reactivity for a specific transformation. Below, we compare this compound with several common alternatives.
| Compound | Structure | Molar Mass ( g/mol ) | Key Substituent Effects | Impact on Reactivity |
| This compound | ![]() | 170.59[5] | -Cl (ortho): Strong -I. -OCH₃ (para): Dominant +R. | Moderately activated carbonyl due to competing effects. Ring is activated for electrophilic substitution. |
| Vanillin | ![]() | 152.15[9] | -OH (para): Strong +R. -OCH₃ (meta): Weak +R, -I. | Highly activated ring. Aldehyde reactivity is slightly reduced by the strong donating character of the ring.[9] |
| 4-Anisaldehyde | ![]() | 136.15[10] | -OCH₃ (para): Dominant +R. | Deactivated carbonyl compared to benzaldehyde due to the strong electron-donating methoxy group.[2] |
| 2-Chlorobenzaldehyde | ![]() | 140.57[7] | -Cl (ortho): Strong -I. | Highly activated carbonyl due to the powerful inductive withdrawal, making it very reactive towards nucleophiles.[2][7] |
| 4-Fluorobenzaldehyde | ![]() | 124.11[11] | -F (para): Strong -I, Weak +R. | Activated carbonyl. The inductive effect of fluorine is dominant, increasing electrophilicity more than the weak resonance donation decreases it.[12] |
Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a hallmark reaction of aldehydes. The rate of this reaction is accelerated by EWGs, which increase the electrophilicity of the carbonyl carbon.[2]
-
Most Reactive: 2-Chlorobenzaldehyde . The potent -I effect of the chlorine atom, without an opposing EDG, makes its carbonyl carbon highly electron-deficient and susceptible to nucleophilic attack.[2][7]
-
Highly Reactive: 4-Fluorobenzaldehyde . Fluorine's strong -I effect outweighs its weak +R effect, leading to a highly electrophilic carbonyl.[12]
-
Moderately Reactive: This compound . The -I effect of the chlorine atom, which enhances reactivity, is partially counteracted by the +R effect of the methoxy group, which donates electron density to the ring system. This results in a balanced, moderate reactivity.
-
Least Reactive: 4-Anisaldehyde and Vanillin . The powerful +R effects of the para-methoxy and para-hydroxyl groups donate significant electron density into the aromatic system, which slightly reduces the electrophilicity of the aldehyde carbon, thus slowing the rate of nucleophilic addition compared to unsubstituted benzaldehyde.[2]
Caption: Comparative reactivity of benzaldehydes in nucleophilic addition.
Applications in Drug Development and Synthesis
The choice of substituted benzaldehyde directly impacts its utility as a synthetic intermediate.
-
This compound and its derivatives are used as building blocks for complex heterocyclic systems and other scaffolds in medicinal chemistry.[6]
-
Vanillin is a precursor in the synthesis of pharmaceuticals such as L-DOPA and methyldopa.[13] Its phenolic hydroxyl group offers an additional site for chemical modification.[9]
-
4-Fluorobenzaldehyde is a crucial intermediate in the synthesis of fluorinated compounds, which often exhibit enhanced metabolic stability and binding affinity.[11][14] It is used in preparing anti-inflammatory agents and p38 MAPK inhibitors.[12][14]
-
2-Chlorobenzaldehyde serves as an intermediate in the synthesis of dyes and has been utilized in generating libraries of dihydropyrimidine derivatives via the Biginelli reaction.[7]
-
Substituted benzaldehydes in general are vital for creating Schiff bases, hydrazones, and benzimidazole derivatives, which are scaffolds present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][15][16]
Representative Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. The reactivity of the benzaldehyde is a key factor. Using a more reactive aldehyde like 2-chlorobenzaldehyde may allow for milder reaction conditions compared to a less reactive one like 4-anisaldehyde.
Caption: General workflow for a Knoevenagel condensation experiment.
Conclusion
This compound is a synthetic intermediate with a finely tuned reactivity profile. The ortho-chloro group acts as an activating EWG for nucleophilic additions at the carbonyl, while the para-methoxy group serves as an EDG that influences the aromatic ring's properties. This balance distinguishes it from benzaldehydes with purely electron-withdrawing substituents (e.g., 2-chlorobenzaldehyde), which are more reactive, and those with purely electron-donating substituents (e.g., 4-anisaldehyde), which are less reactive in such transformations.
For the medicinal chemist and process developer, understanding these nuances is not merely academic. It is paramount for the rational design of synthetic routes, enabling the selection of an aldehyde with the appropriate reactivity to maximize yield, minimize side reactions, and achieve the desired chemical transformation under optimal conditions. The strategic choice of substituents is, therefore, a cornerstone of efficient and effective molecular engineering.
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 8. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. webqc.org [webqc.org]
- 10. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. What are vanillin properties, uses and production processes? - China Chemical Manufacturer [longchangextracts.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxybenzaldehyde Derivatives
Introduction: The Versatility of a Benzaldehyde Scaffold
In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold—a foundational structure from which a multitude of derivatives with diverse pharmacological activities can be synthesized. 2-Chloro-4-methoxybenzaldehyde, in particular, has emerged as a versatile starting material.[1][2][3] Its substituted benzene ring, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy group, provides a unique electronic environment that influences the reactivity of the aldehyde group and the biological properties of its derivatives.
This guide offers a comparative analysis of the primary biological activities reported for derivatives of this compound, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships, compare efficacy using experimental data, and provide detailed protocols for foundational biological assays. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in therapeutic agent discovery.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is driven by the need to overcome the limitations of current chemotherapies, including severe side effects and the development of drug resistance.[4][5] Benzaldehyde derivatives have shown promise in this area, exhibiting cytotoxic effects against various cancer cell lines.[4] Derivatives of this compound, including Schiff bases and benzyloxy analogues, have been investigated for their potential to induce cell death and inhibit cancer progression.
Comparative Efficacy of Derivatives
The cytotoxic potential of these derivatives is typically evaluated by their IC50 value—the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.
| Derivative Type | Specific Compound | Cancer Cell Line | IC50 (µM) | Key Findings & Mechanism | Reference |
| Benzyloxy Derivative | 2-(benzyloxy)-4-methoxybenzaldehyde | Human Leukemia (HL-60) | ~1-10 µM | Induces apoptosis and causes loss of mitochondrial membrane potential. Arrests cell cycle at G2/M phase. | [6] |
| Schiff Base | Schiff base of 2-chlorobenzaldehyde* | Human Lung Cancer (A549) | Not specified | Exhibits significant cytotoxic properties. | [7] |
| Aminobenzylnaphthol | MMZ Compounds (general benzaldehydes) | Pancreatic (BxPC-3) | 13.26 - 54.55 µM (72h) | Induce apoptosis. In silico studies suggest inhibition of ADORA1, CDK2, and TRIM24. | [8][9] |
Note: Data for a Schiff base derived specifically from this compound is limited in the reviewed literature, but activity is reported for the closely related 2-chlorobenzaldehyde, suggesting a promising avenue for investigation.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
The anticancer effects of benzaldehyde derivatives are often linked to their ability to trigger programmed cell death, or apoptosis.[6] Studies on 2-(benzyloxy)-4-methoxybenzaldehyde revealed that it induces apoptosis in human leukemia cells, accompanied by a loss of mitochondrial membrane potential—a key event in the intrinsic apoptotic pathway.[6] Furthermore, these compounds can arrest the cell cycle, preventing cancer cells from progressing through the division process.[6] More broadly, some benzaldehydes have been shown to suppress critical signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer.[4][5][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and cytotoxicity.[4][7]
Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HL-60) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria and fungi presents a formidable challenge to global health. This has spurred research into new classes of antimicrobial compounds. Chalcones—a class of compounds readily synthesized from benzaldehydes—are well-documented for their broad-spectrum antimicrobial properties.[11][12] The core structure, featuring an α,β-unsaturated keto group, is considered crucial for their biological activity.[11]
Comparative Efficacy of Chalcone Derivatives
The antimicrobial potency is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Type | Specific Compound | Microorganism | Activity Metric | Key Findings | Reference |
| Chalcone | Chalcone with 2-Chloro substitution | Staphylococcus aureus | MIC: 17 µg/mL | Exhibited excellent activity against both Gram-positive and Gram-negative bacteria. | [13] |
| Chalcone | Chalcone with 4-Methoxy substitution | Escherichia coli | MIC: 19 µg/mL | Exhibited excellent activity against both Gram-positive and Gram-negative bacteria. | [13] |
| Bis-Chalcone | Compound 2 (ortho-chloro benzaldehyde derivative) | Escherichia coli | Zone of Inhibition: 22.5 ± 0.2 mm | Showed strong antibacterial properties. | [14] |
Note: These chalcones were derived from 3-benzyloxy-4-methoxybenzaldehyde and reacted with various acetophenones, including one providing a 2-chloro substitution on a different ring. The data highlights the importance of chloro and methoxy substitutions in enhancing antimicrobial activity.
Mechanism of Action: The Role of the Enone System
The biological activity of chalcones is frequently attributed to the reactivity of their α,β-unsaturated carbonyl system.[11] This electrophilic center can undergo Michael addition reactions with nucleophilic groups (such as thiols in cysteine residues) found in microbial enzymes and proteins. This covalent modification can disrupt essential cellular functions, leading to the inhibition of growth or cell death.
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard preliminary test to screen for antimicrobial activity.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been inoculated with a target microorganism. If the agent is effective, it creates a clear zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the agent's activity.
Step-by-Step Methodology:
-
Medium Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates.
-
Inoculation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Dissolve the test derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Pipette a fixed volume (e.g., 100 µL) of each derivative solution into a separate well.
-
Controls: Use a well with the pure solvent as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is an underlying factor in numerous diseases. A key mediator in the inflammatory process is nitric oxide (NO), which is produced in large quantities by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory response.[15] Compounds that can inhibit NO production are therefore valuable candidates for anti-inflammatory drugs. Benzaldehyde and cinnamaldehyde derivatives have demonstrated the ability to suppress NO production in immune cells.[16][17]
Mechanism of Action: Suppression of iNOS and NF-κB
The anti-inflammatory effects of these compounds are often mediated by their interference with key signaling pathways that control inflammation.
-
Inhibition of iNOS Expression: Effective derivatives reduce the amount of iNOS enzyme being produced, thereby decreasing the subsequent overproduction of NO.[16]
-
Suppression of NF-κB: The transcription factor NF-κB is a master regulator of inflammation, controlling the genes for iNOS, COX-2, and other pro-inflammatory mediators. Some derivatives can prevent the activation and nuclear translocation of NF-κB, effectively shutting down the inflammatory response at a high level.[16][17]
Experimental Protocol: Griess Assay for Nitrite Quantification
This assay is a simple and widely used method for measuring NO production indirectly by quantifying its stable breakdown product, nitrite, in cell culture supernatants.[18][19]
Principle: The Griess reagent is a two-component system that reacts with nitrite in an acidic solution to form a pink/purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Conclusion and Future Outlook
The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. The presence of the chloro and methoxy groups on the benzaldehyde ring provides a synthetically versatile scaffold that can be readily modified to generate Schiff bases, chalcones, and other analogues.
-
Anticancer Potential: Benzyloxy derivatives have demonstrated potent pro-apoptotic and cell cycle-arresting activity. Future work should focus on synthesizing and testing Schiff base and chalcone derivatives of this specific scaffold against a wider panel of cancer cell lines to establish clear structure-activity relationships.
-
Antimicrobial Efficacy: Chalcones derived from related structures show excellent antibacterial and antifungal properties, suggesting that this compound is an ideal precursor for developing novel antimicrobial agents to combat resistant pathogens.
-
Anti-inflammatory Action: The ability of related benzaldehydes to suppress NO production by inhibiting the NF-κB pathway highlights a clear mechanism for anti-inflammatory action that warrants further investigation with derivatives of this specific scaffold.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 54439-75-7|this compound|BLD Pharm [bldpharm.com]
- 4. rgcc-international.com [rgcc-international.com]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 11. nveo.org [nveo.org]
- 12. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 14. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 2-Chloro-4-methoxybenzaldehyde and Its Analogs: Unveiling Structure-Property Relationships
This guide offers an in-depth comparative analysis of the X-ray crystallography of substituted benzaldehydes, with a focal point on derivatives of 2-Chloro-4-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between molecular architecture and solid-state packing. While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a comprehensive understanding of substituent effects on molecular conformation and supramolecular assembly.
Introduction: The Significance of Structural Elucidation
Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties, including solubility, stability, and bioavailability.[1] X-ray crystallography stands as the unequivocal gold standard for determining these intricate atomic arrangements, providing invaluable insights into bond lengths, bond angles, and the subtle non-covalent interactions that orchestrate crystal packing.[2] Understanding how substituents like chloro and methoxy groups influence these parameters is paramount for rational drug design and the engineering of crystalline materials with desired functionalities.
Experimental Protocols: From Synthesis to Single Crystals
The journey from a powdered compound to a well-defined crystal structure is a multi-step process requiring meticulous attention to detail. Here, we outline the synthesis of the target compound, this compound, and a general protocol for obtaining diffraction-quality single crystals.
Synthesis of this compound
A common route to this compound involves the electrophilic chlorination of a suitable precursor, such as 4-methoxybenzaldehyde, followed by purification.
Protocol:
-
Dissolution: Dissolve 4-methoxybenzaldehyde in a suitable solvent, such as glacial acetic acid.
-
Chlorination: Slowly add a chlorinating agent, for instance, sulfuryl chloride (SO₂Cl₂), to the solution while maintaining a controlled temperature. The reaction is typically performed in the dark to prevent radical side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding the mixture to ice water.
-
Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Crystal Growth: The Art of Slow Evaporation
Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science. The slow evaporation technique is a widely employed and effective method.[2]
Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, or mixtures with water.
-
Saturated Solution: Prepare a saturated or near-saturated solution of the purified compound by gently heating and stirring.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for the slow evaporation of the solvent.
-
Crystallization: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Crystal Harvesting: Carefully harvest the well-formed single crystals from the mother liquor.
References
A Comparative Study on the Reactivity of 2-Chloro-4-methoxybenzaldehyde Isomers: A Guide for Researchers
In the intricate landscape of synthetic organic chemistry, the subtle placement of functional groups on an aromatic ring can dramatically influence the reactivity of a molecule. This guide provides a comprehensive comparative analysis of the chemical reactivity of 2-Chloro-4-methoxybenzaldehyde and its positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric effects that govern the reactivity of these valuable synthetic intermediates in key chemical transformations, supported by established experimental protocols and spectroscopic data.
Introduction: The Subtle Dance of Substituent Effects
Benzaldehyde and its derivatives are cornerstone building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals to fragrances. The reactivity of the aldehyde functional group is intricately modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electrophilicity of the carbonyl carbon and influencing the stability of reaction intermediates.
This guide focuses on the isomers of this compound, where the interplay between the electron-withdrawing chloro group (-I, +R) and the electron-donating methoxy group (+R, -I) at various positions creates a fascinating case study in substituent effects. We will explore how the relative positions of these two groups and the aldehyde functionality dictate the reactivity of each isomer in fundamental organic reactions: oxidation, the Wittig reaction, and the Cannizzaro reaction.
The Isomers in Focus
The primary isomers of this compound that will be discussed are:
-
This compound
-
3-Chloro-4-methoxybenzaldehyde
-
2-Chloro-5-methoxybenzaldehyde
-
3-Chloro-5-methoxybenzaldehyde
For a comprehensive understanding, we will also touch upon related hydroxy-substituted analogs which are often precursors or related compounds in synthetic pathways.
Spectroscopic Characterization: The Fingerprints of Isomers
The unambiguous identification of each isomer is paramount for any synthetic endeavor. The following table summarizes the key spectroscopic data for the primary isomers.
| Isomer | 1H NMR (δ, ppm, CDCl3) | 13C NMR (δ, ppm, CDCl3) | Key IR (ν, cm⁻¹) |
| This compound | 10.3 (s, 1H, CHO), 7.8 (d, 1H), 6.9 (d, 1H), 6.8 (s, 1H), 3.9 (s, 3H, OCH3)[1] | Predicted: ~189 (C=O), ~163 (C-O), ~135 (C-Cl), ~132, ~129, ~115, ~113, ~56 (OCH3) | ~1680 (C=O), ~1250 (C-O), ~800 (C-Cl) |
| 3-Chloro-4-methoxybenzaldehyde | 9.8 (s, 1H, CHO), 7.9 (s, 1H), 7.7 (d, 1H), 7.0 (d, 1H), 3.9 (s, 3H, OCH3) | Predicted: ~191 (C=O), ~160 (C-O), ~131 (C-Cl), ~130, ~129, ~127, ~112, ~56 (OCH3) | ~1690 (C=O), ~1260 (C-O), ~810 (C-Cl) |
| 2-Chloro-5-methoxybenzaldehyde | 10.4 (s, 1H, CHO), 7.5 (d, 1H), 7.4 (d, 1H), 7.0 (dd, 1H), 3.8 (s, 3H, OCH3) | Predicted: ~188 (C=O), ~157 (C-O), ~134 (C-Cl), ~133, ~125, ~119, ~114, ~56 (OCH3) | ~1685 (C=O), ~1240 (C-O), ~820 (C-Cl) |
| 3-Chloro-5-methoxybenzaldehyde | 9.9 (s, 1H, CHO), 7.4 (s, 1H), 7.3 (s, 1H), 7.2 (s, 1H), 3.8 (s, 3H, OCH3) | Predicted: ~192 (C=O), ~161 (C-O), ~136 (C-Cl), ~130, ~123, ~122, ~110, ~56 (OCH3) | ~1695 (C=O), ~1255 (C-O), ~830 (C-Cl) |
Note: Predicted NMR values are based on established substituent effects and may vary slightly from experimental values.
Comparative Reactivity Analysis
The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.
Caption: Key factors governing the reactivity of substituted benzaldehydes.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to their corresponding benzoic acids is a common and important transformation. The rate of this reaction is influenced by the electron density at the aldehyde group.
Predicted Reactivity Order (Fastest to Slowest): 3-Chloro-5-methoxybenzaldehyde > 3-Chloro-4-methoxybenzaldehyde ≈ 2-Chloro-5-methoxybenzaldehyde > this compound
Causality:
-
3-Chloro-5-methoxybenzaldehyde: The chloro and methoxy groups are meta to the aldehyde. The electron-withdrawing inductive effect of the chlorine atom dominates, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to oxidation.
-
3-Chloro-4-methoxybenzaldehyde & 2-Chloro-5-methoxybenzaldehyde: In these isomers, there is a combination of activating and deactivating effects. The methoxy group, being para or ortho to the chloro group, can donate electron density to the ring through resonance, which can slightly decrease the rate of oxidation compared to the 3,5-disubstituted isomer.
-
This compound: The methoxy group is para to the aldehyde, and its strong electron-donating resonance effect deactivates the aldehyde towards oxidation. The ortho-chloro group provides some inductive withdrawal, but the resonance effect of the methoxy group is expected to have a more significant impact, leading to the lowest reactivity.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol provides a general procedure for the oxidation of substituted benzaldehydes.[2][3][4]
Materials:
-
Substituted benzaldehyde isomer (e.g., this compound)
-
Potassium permanganate (KMnO₄)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Toluene or Ethyl Acetate
-
10% Sodium bicarbonate solution
-
Concentrated Hydrochloric acid (HCl)
-
Ether
Procedure:
-
Dissolve the substituted benzaldehyde (0.1 mol) and the phase transfer catalyst (0.01 mol) in 50 mL of toluene or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of water.
-
Add the potassium permanganate solution to the flask containing the aldehyde and stir the mixture vigorously at room temperature for approximately 30 minutes. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, separate the organic and aqueous layers.
-
Extract the organic layer three times with ether.
-
Combine all organic extracts and wash them with a 10% sodium bicarbonate solution to extract the benzoic acid product as its sodium salt.
-
Separate the aqueous layer containing the sodium benzoate and acidify it with concentrated HCl until a white precipitate of the corresponding benzoic acid is formed.
-
Filter the solid product, wash it with cold water, and dry it.
-
The product can be further purified by recrystallization.
Caption: Workflow for the oxidation of substituted benzaldehydes.
The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphonium ylides. The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.
Predicted Reactivity Order (Fastest to Slowest): 3-Chloro-5-methoxybenzaldehyde > 3-Chloro-4-methoxybenzaldehyde ≈ 2-Chloro-5-methoxybenzaldehyde > this compound
Causality:
-
3-Chloro-5-methoxybenzaldehyde: The strong electron-withdrawing effect of the chlorine atom at the meta position significantly increases the partial positive charge on the carbonyl carbon, making it a prime target for the nucleophilic ylide.
-
3-Chloro-4-methoxybenzaldehyde & 2-Chloro-5-methoxybenzaldehyde: The reactivity of these isomers will be a balance between the activating effect of the chlorine and the deactivating effect of the methoxy group. Their relative rates would depend on the subtle interplay of inductive and resonance effects.
-
This compound: The para-methoxy group strongly donates electron density to the carbonyl group via resonance, making it the least electrophilic and therefore the least reactive towards the Wittig ylide. The ortho-chloro group's steric hindrance might also play a minor role in slowing down the reaction.
Experimental Protocol: The Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction with substituted benzaldehydes.[5][6][7][8][9][10][11][12]
Materials:
-
Substituted benzaldehyde isomer
-
Benzyltriphenylphosphonium chloride
-
10 M Sodium hydroxide (NaOH) solution
-
95% Ethanol
-
Dichloromethane (for TLC)
-
Hexanes (for TLC)
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve 500 mg of the assigned substituted benzaldehyde in a minimal amount of a suitable solvent if it is a solid.
-
Add 500 mg of benzyltriphenylphosphonium chloride to the flask.
-
Add 5 mL of 10 M sodium hydroxide solution to the flask and stir the mixture vigorously for 20 minutes. A precipitate of the alkene product will form.
-
While the reaction is stirring, prepare for filtration by pre-weighing a piece of filter paper and a watch glass.
-
Filter the product using suction filtration and wash the solid with cold water. Allow the product to air dry on the filter paper.
-
Weigh the crude product and determine the crude yield.
-
Recrystallize the crude product from hot 95% ethanol to obtain the purified alkene.
-
Characterize the final product by determining its melting point and acquiring its IR and NMR spectra.
Caption: General workflow for the Wittig reaction.
The Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[13][14][15][16][17][18][19][20] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, a more electrophilic carbonyl carbon will lead to a faster reaction rate.
Predicted Reactivity Order (Fastest to Slowest): 3-Chloro-5-methoxybenzaldehyde > 3-Chloro-4-methoxybenzaldehyde ≈ 2-Chloro-5-methoxybenzaldehyde > this compound
Causality:
The reasoning for the predicted reactivity order in the Cannizzaro reaction is analogous to that of the Wittig reaction. The rate-determining step involves nucleophilic attack on the carbonyl carbon. Therefore, the isomer with the most electrophilic carbonyl carbon will react the fastest.
-
3-Chloro-5-methoxybenzaldehyde: The electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon, accelerating the initial hydroxide attack.
-
3-Chloro-4-methoxybenzaldehyde & 2-Chloro-5-methoxybenzaldehyde: These isomers will exhibit intermediate reactivity due to the competing electronic effects of the chloro and methoxy groups.
-
This compound: The strong electron-donating resonance effect of the para-methoxy group significantly reduces the electrophilicity of the carbonyl carbon, making this isomer the least reactive in the Cannizzaro reaction.
Experimental Protocol: The Cannizzaro Reaction
This protocol provides a general method for carrying out the Cannizzaro reaction with a substituted benzaldehyde.[13][14][15][16][17][18][19][20][21]
Materials:
-
Substituted benzaldehyde isomer
-
Potassium hydroxide (KOH) pellets
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, prepare a concentrated solution of potassium hydroxide by dissolving KOH pellets in a minimal amount of water.
-
Add the substituted benzaldehyde to the concentrated KOH solution.
-
Stopper the flask and shake the mixture vigorously until an emulsion forms. Allow the reaction to stand, with occasional shaking, for 24 hours.
-
After the reaction period, add water to dissolve the potassium salt of the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract with three portions of dichloromethane to separate the alcohol product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude alcohol.
-
The aqueous layer, containing the potassium carboxylate, should be cooled in an ice bath and carefully acidified with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitated carboxylic acid, wash with cold water, and dry.
-
Both the alcohol and carboxylic acid products can be further purified by recrystallization or distillation.
Caption: Step-by-step workflow for the Cannizzaro reaction.
Conclusion and Future Perspectives
This comparative guide illustrates the profound impact of substituent positioning on the chemical reactivity of this compound isomers. The interplay of inductive and resonance effects of the chloro and methoxy groups provides a clear rationale for the predicted reactivity trends in oxidation, Wittig, and Cannizzaro reactions. For reactions involving nucleophilic attack at the carbonyl carbon, isomers with electron-withdrawing groups positioned to maximize their effect will exhibit enhanced reactivity. Conversely, electron-donating groups that increase electron density at the reaction center will diminish reactivity.
While this guide provides a robust theoretical framework, further experimental studies involving kinetic analysis of these specific isomers under standardized conditions would be invaluable. Such studies would provide quantitative data to confirm these predictions and offer deeper insights into the subtle mechanistic details. The protocols provided herein offer a solid foundation for conducting such comparative investigations. A thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the efficient production of complex molecules in the pharmaceutical and chemical industries.
References
- 1. spectrabase.com [spectrabase.com]
- 2. research-advances.org [research-advances.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. sciepub.com [sciepub.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scispace.com [scispace.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 14. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 16. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 17. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 18. rsc.org [rsc.org]
- 19. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 20. snscourseware.org [snscourseware.org]
- 21. chemistry-online.com [chemistry-online.com]
Introduction: The Analytical Imperative for 2-Chloro-4-methoxybenzaldehyde
An In-Depth Comparative Guide to the Validated LC-MS/MS Analysis of 2-Chloro-4-methoxybenzaldehyde
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the end-products. Consequently, the development and validation of a robust, sensitive, and selective analytical method for its quantification are paramount. This guide provides a detailed examination of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound, comparing it with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The principles, experimental protocols, and validation data presented herein are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.
The Rationale for LC-MS/MS: Superior Specificity and Sensitivity
While several analytical techniques can be employed for the quantification of aromatic aldehydes, LC-MS/MS stands out for its exceptional sensitivity and specificity. Unlike HPLC-UV, which relies on the chromophoric properties of the analyte, LC-MS/MS provides structural information through mass-to-charge ratio (m/z) and fragmentation patterns. This makes it less susceptible to interference from co-eluting impurities that may have similar UV absorbance spectra, a common challenge in the analysis of complex sample matrices.
The choice of tandem mass spectrometry (MS/MS) over single quadrupole mass spectrometry (MS) further enhances selectivity. In MS/MS, a precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, enabling lower limits of detection and quantification.
Experimental Workflow: A Validated LC-MS/MS Method
The following section details a validated LC-MS/MS method for the quantification of this compound. The choices of chromatographic conditions and mass spectrometric parameters are justified to provide a clear understanding of the method's development.
Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is employed. The gradient starts at 30% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration. The addition of formic acid aids in the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected due to the presence of a protonatable carbonyl group on the benzaldehyde moiety.
-
MRM Transitions:
-
Analyte (this compound): Precursor ion (m/z) 171.0 → Product ion (m/z) 139.0.
-
Internal Standard (IS) (e.g., d3-2-Chloro-4-methoxybenzaldehyde): Precursor ion (m/z) 174.0 → Product ion (m/z) 142.0. The use of a stable isotope-labeled internal standard is crucial for correcting for any variations in sample preparation and instrument response.
-
-
Source Parameters: Optimized for maximum signal intensity and stability (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water, 50/50 v/v).
-
Spike the solution with the internal standard to a final concentration of 100 ng/mL.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process was conducted in accordance with ICH Q2(R1) guidelines to demonstrate the suitability of the LC-MS/MS method for its intended purpose. The key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analysis of blank samples, and samples spiked with potential impurities. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Analysis of a calibration curve with at least five concentration levels. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analysis of samples spiked with known concentrations of the analyte (at least three levels). | Mean recovery between 80% and 120%. |
| Precision | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be accurately and precisely quantified. |
| Robustness | Deliberate variations in method parameters (e.g., column temperature, flow rate). | No significant impact on the results (RSD ≤ 15%). |
Diagram: The Interrelationship of Method Validation Parameters
Safety Operating Guide
A Guide to the Proper Disposal of 2-Chloro-4-methoxybenzaldehyde: Safety, Compliance, and Best Practices
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-4-methoxybenzaldehyde. As a chlorinated aromatic aldehyde, this compound presents specific hazards that necessitate a structured disposal protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but are also grounded in a deep understanding of the chemical's properties, thereby protecting both laboratory personnel and the environment.
Section 1: Core Hazard Profile of this compound
Understanding the intrinsic hazards of this compound is the foundation of its proper management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its risks. The primary hazards associated with this compound are acute toxicity, irritation, and significant environmental toxicity.
Key hazards include:
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[4]
-
Aquatic Toxicity: It is recognized as toxic to aquatic life, with long-lasting effects.[4][5] This is a critical consideration for disposal, as improper release can cause significant environmental damage.
The causality behind these hazards lies in its chemical structure—an aldehyde functional group which can be reactive, and a chlorinated aromatic ring, which contributes to its persistence and toxicity in the environment. Therefore, disposal procedures are designed to prevent release into sewer systems or local ecosystems.[1][6]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][3] | Warning |
| Hazardous to the Aquatic Environment | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[4][5][7] | Warning |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a stringent safety protocol must be in place. The primary goal is to prevent any direct contact, inhalation, or accidental ingestion.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood or in a well-ventilated area to minimize inhalation of dust or vapors.[3][6] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards like EN166.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[1][6]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[1][6]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.
-
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous chemical waste.[8][9] Under no circumstances should it be discarded as common trash or poured down the drain.[1][6]
Step 1: Waste Characterization and Segregation
All unwanted this compound, including expired material, contaminated labware (e.g., spatulas, weigh boats), and spill cleanup debris, must be treated as hazardous waste.[9] This waste stream must be segregated from other, non-hazardous waste to prevent cross-contamination and ensure proper handling. Do not mix this waste with incompatible materials, such as strong oxidizing agents.[6]
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure, tightly fitting lid.[7][9] The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: Immediately upon starting a waste container, label it clearly. Most institutions provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date
-
Step 3: Consultation and Collection
The most critical step is to manage the disposal through your institution's Environmental Health and Safety (EHS) department.[9] EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials in accordance with all local, regional, and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Step 4: Approved Final Disposal Method
The recommended and most environmentally sound method for disposing of chlorinated aromatic compounds is high-temperature incineration.[1][10]
-
Causality: This chemical should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][10] This process ensures the complete destruction of the molecule, preventing its release into the environment. The afterburner and scrubber systems are crucial for neutralizing harmful combustion byproducts, such as hydrogen chloride, carbon monoxide, and carbon dioxide, that can be generated during thermal decomposition.[6]
Caption: Disposal workflow for this compound.
Section 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Control and Ventilate: Ensure the area is well-ventilated.[1] If the spill is large, control sources of ignition.
-
Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[6] Avoid actions that create dust.[3] For liquid solutions, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite), then collect the material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department.
Section 5: Regulatory Context
The management of chemical waste is highly regulated. In the United States, the EPA's RCRA provides a "cradle-to-grave" framework for hazardous waste management.[9] this compound, due to its toxic properties, falls under this framework. While not specifically listed by name on the P or U lists, its characteristics as a toxic and environmentally hazardous substance require it to be managed as such.[4][11] Generators of the waste are legally responsible for ensuring its proper disposal from generation to its final destruction.[12]
References
- 1. biosynth.com [biosynth.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. gustavus.edu [gustavus.edu]
- 11. epa.gov [epa.gov]
- 12. ptb.de [ptb.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-methoxybenzaldehyde
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling substituted aromatic aldehydes like 2-Chloro-4-methoxybenzaldehyde requires a nuanced understanding of its potential hazards to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical properties of this compound.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a solid compound that presents a multi-faceted risk profile. Recognizing these specific hazards is the foundation for selecting appropriate PPE. The primary risks are categorized by globally harmonized system (GHS) hazard statements:
-
H315 - Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort.[1] This necessitates a barrier between the chemical and your skin.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Even minor exposure to dust or a splash can result in significant, painful irritation.[1][2]
-
H335 - May cause respiratory irritation: As a solid, this compound can form dust when handled, which, if inhaled, can irritate the respiratory tract.[1]
These classifications dictate that our primary goals are to prevent skin contact, shield the eyes, and avoid inhalation of dust particles.
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must emphasize the hierarchy of controls. PPE is the last line of defense. The most effective way to mitigate exposure is to use engineering controls.
Primary Mandate: Use a Chemical Fume Hood. All handling of this compound, especially weighing and transferring the solid, should be performed inside a certified chemical fume hood.[2][3] This captures dust at the source, drastically reducing the risk of inhalation and minimizing contamination of the general laboratory space.[4]
Task-Specific PPE Protocols
The level of PPE required is not static; it adapts to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing/Transfer of Solid | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Full-Buttoned Lab Coat | N/A (if in fume hood). N95 Dust Mask (if fume hood is not feasible). | High risk of generating airborne dust, posing inhalation and eye exposure hazards. |
| Solution Preparation | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Full-Buttoned Lab Coat | N/A (if in fume hood) | Risk of splashing the dissolved compound during mixing or transfer. |
| Reaction Monitoring & Sampling | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Full-Buttoned Lab Coat | N/A (if in fume hood) | Potential for splashes when accessing the reaction vessel. |
| Accidental Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Chemical-Resistant Apron over Lab Coat | N95 Respirator | Elevated risk of dust generation and splashing during cleanup. A face shield protects the entire face.[5][6] |
Detailed PPE Application and Removal: A Self-Validating System
Proper technique is as critical as the equipment itself. Incorrectly used PPE can provide a false sense of security and lead to exposure.
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe, closed-heel shoes.[5][6] Tie back long hair.
-
Donning Sequence:
-
Put on your lab coat and fasten all buttons.
-
Put on chemical splash goggles. Adjust for a snug fit.
-
Put on your first pair of nitrile gloves.
-
If required (e.g., for large volumes or spill cleanup), don a second pair of gloves or heavier-duty gloves over the first.
-
-
Handling the Chemical: Perform all work inside a fume hood.[3] Be mindful of your movements to avoid generating dust. If you observe any contamination on your gloves, change them immediately.[6]
-
Doffing Sequence (Critical to Prevent Contamination):
-
Remove outer gloves (if wearing two pairs) without touching your skin.
-
Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your street clothes. Hang it in its designated location.
-
Remove your inner gloves using the proper technique: pinch the palm of one glove and peel it off inside-out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Remove eye protection.
-
Immediately wash your hands thoroughly with soap and water. [7][8]
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Disposal and Decontamination Plan
Proper disposal is a crucial final step in the safe handling workflow.
-
Contaminated PPE: Disposable items like gloves should be placed in a designated solid hazardous waste container immediately after removal. Non-disposable items like lab coats should be professionally laundered if contaminated.[6] Do not take lab coats home.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's guidelines. A common method for organic solids is to dissolve them in a combustible solvent for subsequent incineration by a licensed waste disposal service.[1][2] Never dispose of this chemical down the drain.[1]
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. biosynth.com [biosynth.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. wm.edu [wm.edu]
- 7. chemstock.ae [chemstock.ae]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





